molecular formula C7H9BClNO3 B1420491 (5-Chloro-6-ethoxypyridin-3-yl)boronic acid CAS No. 1150114-68-3

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Cat. No.: B1420491
CAS No.: 1150114-68-3
M. Wt: 201.42 g/mol
InChI Key: PRZRXDHALIHUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H9BClNO3 and its molecular weight is 201.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-6-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZRXDHALIHUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675115
Record name (5-Chloro-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-68-3
Record name B-(5-Chloro-6-ethoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry and materials science. Its trifunctional nature—featuring a chloro substituent, an ethoxy group, and a boronic acid moiety on a pyridine scaffold—offers multiple points for molecular elaboration. This unique combination makes it an invaluable synthon for the construction of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1][2][3] The ability to selectively introduce aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring, while retaining the potential for further functionalization at the chloro- and ethoxy- positions, underpins its utility in the synthesis of novel pharmaceutical agents and functional materials.[][5]

This guide provides a comprehensive overview of the synthetic protocol for this compound, delving into the mechanistic rationale behind each step, offering detailed experimental procedures, and addressing critical safety considerations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points towards a halogen-metal exchange followed by borylation as the key bond-forming step. The primary challenge lies in achieving regioselective functionalization of the pyridine ring.

G Target This compound Intermediate1 3-Lithio-5-chloro-6-ethoxypyridine Target->Intermediate1 Borylation (Triisopropyl borate) StartingMaterial 2-Ethoxy-5-chloropyridine Intermediate1->StartingMaterial Directed ortho-Metalation (LDA or n-BuLi) Precursor 2-Chloro-5-hydroxypyridine StartingMaterial->Precursor Williamson Ether Synthesis (Ethyl iodide)

Caption: Retrosynthetic pathway for the target molecule.

The chosen synthetic strategy involves three main stages:

  • Synthesis of the Starting Material: Preparation of 2-ethoxy-5-chloropyridine from a commercially available precursor.

  • Regioselective Lithiation: Directed ortho-metalation of 2-ethoxy-5-chloropyridine to generate the key organolithium intermediate.

  • Borylation and Workup: Trapping of the lithiated species with a borate ester, followed by acidic workup to yield the desired boronic acid.

Detailed Synthesis Protocol

Part 1: Synthesis of 2-Ethoxy-5-chloropyridine

The synthesis commences with a standard Williamson ether synthesis to introduce the ethoxy group onto the pyridine ring.

Reaction Scheme:

G Start 2-Chloro-5-hydroxypyridine Reagents + Ethyl Iodide (K2CO3, DMF) Start->Reagents Product -> 2-Ethoxy-5-chloropyridine Reagents->Product

Caption: Williamson ether synthesis of the starting material.

Experimental Protocol:

A detailed procedure for this transformation has been reported.[6]

  • To a stirred solution of 6-chloropyridin-3-ol (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (3 equivalents) at 0 °C.

  • To this suspension, add ethyl iodide (1.2 equivalents) dropwise.

  • The reaction mixture is then warmed to 40 °C and stirred for 2 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-ethoxy-5-chloropyridine.

ParameterValueReference
Starting Material 6-chloropyridin-3-olCommercially Available
Reagents Ethyl iodide, Potassium carbonateStandard Laboratory Reagents
Solvent N,N-dimethylformamide (DMF)Anhydrous
Temperature 40 °C
Reaction Time 2 hours
Typical Yield ~90%[6]
Part 2: Regioselective Lithiation and Borylation

This is the most critical stage of the synthesis, requiring stringent anhydrous and anaerobic conditions. The directing effect of the ethoxy group is leveraged to achieve lithiation at the C3 position.

Reaction Scheme:

G Start 2-Ethoxy-5-chloropyridine Step1 + LDA or n-BuLi (THF, -78 °C) Start->Step1 Intermediate -> 3-Lithio-5-chloro-6-ethoxypyridine Step1->Intermediate Step2 + Triisopropyl borate Intermediate->Step2 Product -> Boronate Ester Intermediate Step2->Product

Caption: Lithiation and borylation sequence.

The choice of the lithiating agent is crucial. While n-butyllithium (n-BuLi) can be effective, lithium diisopropylamide (LDA) is often preferred to minimize nucleophilic attack at the pyridine ring.[7] The low temperature (-78 °C) is essential to ensure the stability of the organolithium intermediate and prevent side reactions.

Experimental Protocol:

This protocol is adapted from established procedures for the lithiation-borylation of substituted pyridines.[7][8]

  • Preparation: All glassware must be oven-dried and cooled under a stream of inert gas (argon or nitrogen).[9] All solvents and reagents must be anhydrous.

  • Lithiation: To a solution of 2-ethoxy-5-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF), cooled to -78 °C (dry ice/acetone bath), add a solution of freshly prepared or titrated lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir for an additional 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

ParameterValueRationale
Lithiation Reagent LDA or n-BuLiLDA is less nucleophilic, reducing side reactions.[7]
Solvent Anhydrous THFAprotic and solubilizes the organolithium intermediate.
Temperature -78 °CCritical for the stability of the lithiated species.[8]
Borylating Agent Triisopropyl borateElectrophilic boron source.
Part 3: Purification

Purification of arylboronic acids can be challenging due to their tendency to form boroxines and their polarity.[10] Several methods can be employed.

  • Acid-Base Extraction: A common and effective method involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[11]

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be effective.[12][13]

  • Chromatography: While direct chromatography on silica gel can lead to decomposition, it is sometimes possible with careful selection of eluents or by using treated silica gel (e.g., boric acid-treated silica).[10][14] Alternatively, the boronic acid can be converted to a more stable ester (e.g., pinacol ester) for purification, followed by hydrolysis.[10]

Safety and Handling

Extreme caution must be exercised throughout this synthesis, particularly during the lithiation step.

Organolithium Reagents (n-BuLi, LDA):
  • Pyrophoric: Organolithium reagents are pyrophoric and will ignite spontaneously on contact with air.[15][16] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.[9][17]

  • Corrosive: They are highly corrosive and can cause severe burns upon skin contact.[9]

  • Reactive: They react violently with water and other protic sources.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves under neoprene or Viton gloves are recommended).[15][16][18] Work in a chemical fume hood, and ensure a Class D fire extinguisher (for combustible metals) or powdered lime is readily accessible.[16] Never work alone when handling these reagents.[17][18]

Triisopropyl Borate:
  • Flammable: It is a highly flammable liquid.[19][20] Keep away from heat, sparks, and open flames.

  • Irritant: It can cause eye, skin, and respiratory tract irritation.[21][22] Ingestion or inhalation may lead to more severe health effects.[20][22]

  • Handling: Handle in a well-ventilated fume hood.[22] Ground and bond containers when transferring to prevent static discharge.[23]

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound is a multi-step process that hinges on a regioselective lithiation-borylation sequence. While the procedure requires meticulous attention to anhydrous and anaerobic conditions, particularly when handling pyrophoric organolithium reagents, it provides reliable access to a highly valuable and versatile building block for drug discovery and materials science. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and successfully prepare this important compound.

References

physicochemical properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

Introduction

5-chloro-6-ethoxypyridin-3-yl boronic acid is a substituted heteroaromatic boronic acid. Compounds of this class are of significant interest to researchers in drug development and organic synthesis, primarily serving as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] The physicochemical properties of this reagent are paramount as they directly influence its storage, handling, reactivity, and application in various chemical transformations. This guide provides a detailed examination of its core properties, offering both established data and field-proven experimental protocols for its characterization.

Core Molecular and Physical Properties

The fundamental identity of a chemical reagent begins with its molecular structure and associated physical constants. These data are foundational for all subsequent experimental work, from calculating molar equivalents to interpreting analytical data.

PropertyValueSource
IUPAC Name (5-chloro-6-ethoxypyridin-3-yl)boronic acid-
CAS Number 1150114-68-3[3]
Molecular Formula C₇H₉BClNO₃[4]
Molecular Weight 201.42 g/mol [4]
Physical Appearance Expected to be a white to off-white solidGeneral knowledge
Heavy Atom Count 13[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 2[4]

Acidity and pKa: A Measure of Lewis Acidity

The acidity of an arylboronic acid is a defining characteristic of its reactivity. Unlike typical Brønsted acids that donate a proton, boronic acids function as Lewis acids by accepting a hydroxide ion from an aqueous solution.[5] This forms a tetrahedral boronate species, releasing a proton into the medium.[5] The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is governed by the solution's pH and the compound's pKa.[6] This transformation is critical, as the nucleophilic character of the boronate anion is essential for the transmetalation step in Suzuki-Miyaura coupling reactions.[6] The pKa of arylboronic acids is heavily influenced by the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups generally increasing acidity (lowering the pKa).[7][8]

G cluster_acid Low pH (Acidic) cluster_base High pH (Basic, >pKa) Acid Ar-B(OH)₂ Trigonal Planar (Less Reactive) Base [Ar-B(OH)₃]⁻ Tetrahedral Boronate (More Nucleophilic) Acid->Base + OH⁻ Base->Acid + H⁺ G A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Separate Phases (Filter or Centrifuge) B->C D 4. Quantify Solute in Supernatant (e.g., HPLC) C->D E 5. Determine Solubility Value D->E G BA Ar-B(OH)₂ (Target Compound) Boroxine (ArBO)₃ Boroxine Anhydride BA->Boroxine Dehydration (Heat) Deboronated Ar-H (Protodeboronated Impurity) BA->Deboronated Protodeboronation (pH, Temp, Metals) Boroxine->BA Hydrolysis (+ H₂O)

References

An In-depth Technical Guide to PF-06463922 (Lorlatinib): A Third-Generation ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 1150114-68-3

Initial searches for CAS number 1150114-68-3 identify the compound as (5-Chloro-6-ethoxypyridin-3-yl)boronic acid. This molecule is a heterocyclic organic building block, primarily used in chemical synthesis, likely as a reagent in cross-coupling reactions.[1][2] While its basic properties are available from chemical suppliers, it is not itself an active pharmaceutical ingredient and lacks extensive biological characterization in the public domain.

Given the context of this guide for drug development professionals, and the frequent association in search results, it is highly probable that the intended subject of inquiry is the complex, clinically significant molecule PF-06463922 , commercially known as Lorlatinib . This compound or similar boronic acid derivatives are plausible intermediates in the complex synthesis of Lorlatinib.[3][4][5] This guide will, therefore, focus on the properties, structure, and application of PF-06463922 (Lorlatinib).

Introduction to PF-06463922 (Lorlatinib)

PF-06463922, or Lorlatinib, is a potent, third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[6] Developed by Pfizer, it represents a significant advancement in the treatment of specific subtypes of non-small cell lung cancer (NSCLC).[7] Its unique macrocyclic structure was engineered through structure-based drug design to achieve two primary objectives: high potency against a wide spectrum of ALK resistance mutations and the ability to penetrate the central nervous system (CNS) to treat or prevent brain metastases.[6][8][9]

Chemical Structure and Physicochemical Properties

Lorlatinib's defining feature is its macrocyclic framework, which constrains the molecule into a conformation optimal for binding to the ATP pocket of ALK and ROS1 kinases.[9][10] This structure contributes to its high affinity and selectivity.

Table 1: Physicochemical Properties of PF-06463922 (Lorlatinib)

PropertyValueSource(s)
IUPAC Name (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][11][12]benzoxadiazacyclotetradecine-3-carbonitrile[4]
CAS Number 1454846-35-5[4]
Molecular Formula C₂₁H₁₉FN₆O₂[4]
Molecular Weight 406.41 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]

Mechanism of Action

Lorlatinib functions as a competitive inhibitor at the ATP-binding site of ALK and ROS1 kinases. In certain cancers, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK, CD74-ROS1) that produce constitutively active kinases.[10] These fusion proteins drive oncogenic signaling pathways, promoting cell proliferation and survival.

By binding to the kinase domain, Lorlatinib blocks the autophosphorylation of the ALK or ROS1 fusion protein.[13] This inhibition shuts down downstream signaling cascades, including the SHP2, Erk1/2, and AKT pathways, ultimately leading to the induction of apoptosis in cancer cells.[10][13]

Lorlatinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_ROS1 ALK/ROS1 Fusion Protein p_ALK_ROS1 Phosphorylated ALK/ROS1 ALK_ROS1->p_ALK_ROS1 Lorlatinib PF-06463922 (Lorlatinib) Lorlatinib->ALK_ROS1 inhibits Apoptosis Apoptosis Lorlatinib->Apoptosis promotes ATP ATP SHP2 SHP2 p_ALK_ROS1->SHP2 activates Erk1_2 Erk1/2 p_ALK_ROS1->Erk1_2 activates AKT AKT p_ALK_ROS1->AKT activates Proliferation Cell Proliferation & Survival SHP2->Proliferation Erk1_2->Proliferation AKT->Proliferation Proliferation->Apoptosis

Caption: Mechanism of action of Lorlatinib.

Potency and Activity Against Resistance Mutations

A key advantage of Lorlatinib is its potent activity against a wide range of ALK mutations that confer resistance to first-generation (crizotinib) and second-generation (ceritinib, alectinib) inhibitors.[8][14] This includes the highly recalcitrant G1202R solvent front mutation.[8][14]

Table 2: Inhibitory Activity of Lorlatinib (PF-06463922)

TargetIC₅₀ / KᵢNotesSource(s)
ROS1 Fusion Kinases0.19–0.53 nM (IC₅₀)Potently inhibits kinase activity of various ROS1 fusions.[13]
Wild-Type ALK<0.07 nM (Kᵢ)High affinity for the wild-type ALK kinase.[8]
ALK L1196M<0.02 nM (Kᵢ)A common "gatekeeper" resistance mutation.[8]
ALK G1202R77-113 nM (IC₅₀)Overcomes this highly resistant mutation.[8]
ROS1 G2032R-Inhibits this crizotinib-refractory mutation.[10][12]

In cellular assays, Lorlatinib was found to be over 10-fold more potent than crizotinib and over 100-fold more potent than ceritinib or alectinib against ROS1 fusion-mediated cell growth.[10]

Synthetic Strategy

The synthesis of Lorlatinib is a complex, multi-step process that highlights modern organic synthesis techniques. The large-scale synthesis employs a convergent approach, featuring two key bond formations to construct the macrocycle: a Suzuki cross-coupling and a subsequent amide macrolactamization.[4][5]

Lorlatinib_Synthesis Fragment_B Fragment B (Aryl Halide) Suzuki Suzuki-Miyaura Coupling Fragment_B->Suzuki Penultimate Penultimate Intermediate (Linear Precursor) Suzuki->Penultimate Hydrolysis Ester Hydrolysis Penultimate->Hydrolysis Amidation Macrolactamization (Amide Bond Formation) Hydrolysis->Amidation Lorlatinib Lorlatinib (PF-06463922) Amidation->Lorlatinib Reagents HATU or COMU Reagents->Amidation

Caption: Convergent synthetic workflow for Lorlatinib.

Key Experimental Steps:

  • Fragment Synthesis: Two key fragments, a boronate ester and an aryl halide, are synthesized separately.[5] This involves multiple steps including enantioselective reductions and functional group manipulations.[3][11]

  • Suzuki-Miyaura Coupling: The two fragments are joined via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a linear precursor.[5][7] Process optimization is critical here to suppress the formation of homocoupled byproducts.[5]

  • Ester Hydrolysis: The methyl ester on the linear precursor is chemoselectively hydrolyzed, often using potassium trimethylsilanolate (KOTMS), to yield a carboxylic acid without affecting the nitrile group.[4][7]

  • Macrolactamization: The final macrocycle is formed through an intramolecular amide bond formation. This is typically achieved under high-dilution conditions using a peptide coupling reagent like HATU or COMU to favor the intramolecular reaction over intermolecular polymerization.[4][7]

  • Purification: The final product is purified, often through crystallization, to yield high-purity Lorlatinib.[4]

Clinical Application and Significance

Lorlatinib is indicated for the treatment of adult patients with ALK-positive metastatic NSCLC.[15] Clinical trials, such as the Phase 3 CROWN study (NCT03052608), have demonstrated its superiority over crizotinib in first-line treatment, showing significantly longer progression-free survival (PFS).[9][16]

A critical aspect of its clinical utility is its efficacy in patients with brain metastases. Due to its designed ability to cross the blood-brain barrier, Lorlatinib has shown high rates of intracranial response.[6][9][17] It is also a vital treatment option for patients who have progressed on other ALK inhibitors.[15]

Table 3: Key Clinical Trials

Trial IDPhaseTitleKey Findings
NCT01970865 I/IIA Study Of PF-06463922 In Patients With Advanced NSCLC With Specific Molecular AlterationsEstablished safety, pharmacokinetics, and the recommended Phase 2 dose (100 mg once daily). Demonstrated durable clinical responses in heavily pretreated patients, including those with CNS metastases.[17][18]
CROWN (NCT03052608) IIIA Study Of Lorlatinib Vs Crizotinib In First-Line Treatment Of Patients With Advanced ALK-Positive NSCLCLorlatinib showed significantly longer PFS and a higher intracranial response rate compared to crizotinib in the first-line setting.[9][16]

Conclusion

PF-06463922 (Lorlatinib) is a testament to the power of structure-based drug design in overcoming clinical challenges in oncology. Its unique macrocyclic structure provides high potency against wild-type ALK/ROS1 and, crucially, against a wide array of resistance mutations that render earlier-generation inhibitors ineffective. Furthermore, its ability to penetrate the central nervous system addresses the significant unmet need of managing brain metastases in ALK-positive NSCLC. The sophisticated synthetic route developed for its manufacture enables the production of this complex molecule at scale. As a third-generation inhibitor, Lorlatinib has become a cornerstone of therapy for ALK-positive NSCLC, offering a durable and effective treatment option for patients, including those who have relapsed on prior therapies.

References

commercial availability of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Chloro-6-ethoxypyridin-3-yl)boronic acid: Commercial Availability, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and drug discovery, boronic acids have emerged as indispensable building blocks.[1][2][3] Their stability, low toxicity, and versatile reactivity make them ideal intermediates in the synthesis of complex organic molecules.[1][4] this compound is a key heterocyclic building block, offering a unique combination of functional groups—a chloro substituent, an ethoxy group, and the reactive boronic acid moiety on a pyridine scaffold. This trifecta of features provides medicinal chemists with a versatile tool for constructing novel molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, a technical discussion of its synthesis and characterization, and its primary application in Suzuki-Miyaura cross-coupling.

Physicochemical Properties and Identification

Accurate identification is paramount for ensuring the quality and reproducibility of experimental results. The key properties of this compound are summarized below.

PropertyValue
CAS Number 1150114-68-3
Molecular Formula C₇H₉BClNO₃
Molecular Weight 201.42 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=NC=C(B(O)O)C=C1Cl
InChI Key PRZRXDHALIHUBT-UHFFFAOYSA-N[5]
Physical Form Solid[5]

Commercial Availability

This compound is readily available from a variety of specialty chemical suppliers, facilitating its use in both academic research and industrial drug development. Researchers can source this reagent in various quantities, from milligrams to kilograms, with purities typically exceeding 95%.

SupplierProduct Code (Example)Purity (Typical)
BLDpharm 1150114-68-3≥97%
Fluorochem F21045795.0%[5]
Combi-Blocks (via Sigma-Aldrich) COM44861528597%
Pharma Info Source (Lists various suppliers)Varies by supplier[6]

Synthetic Protocol (Illustrative)

While commercially available, understanding the synthesis of this compound provides insight into its chemistry. Heteroaryl boronic acids are commonly prepared via two primary routes: metal-halogen exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.[4] Below is an illustrative protocol for a Miyaura borylation.

Experimental Workflow: Miyaura Borylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Precursor, Diboron Reagent, Catalyst, and Ligand in a Flask B 2. Add Anhydrous Solvent (e.g., Dioxane) A->B C 3. Degas the Mixture (e.g., N2 Purge) B->C D 4. Heat the Reaction Mixture (e.g., 80-100 °C) C->D Add Base (e.g., KOAc) E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Aqueous Workup E->F Upon Completion G 7. Extract with Organic Solvent F->G H 8. Purify via Recrystallization or Column Chromatography G->H

Caption: Illustrative workflow for Miyaura borylation synthesis.

Step-by-Step Methodology
  • Precursor: The synthesis would begin with a suitable halogenated precursor, such as 3-bromo-5-chloro-2-ethoxypyridine.

  • Reaction Setup: In a reaction vessel, combine the precursor (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base like potassium acetate (KOAc) (3.0 equiv).

  • Solvent and Degassing: Add an anhydrous solvent, such as dioxane. The mixture is then thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: The reaction is heated to a temperature typically between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, the reaction is quenched with water. The resulting boronate ester is often hydrolyzed to the boronic acid during the aqueous workup or by subsequent treatment with an acid.

  • Purification: The crude product is extracted into an organic solvent. The final this compound is then purified, commonly by recrystallization or silica gel column chromatography, to yield the final product.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Suppliers typically provide a Certificate of Analysis with this data.[7]

TechniquePurpose
¹H NMR Confirms proton environment and structural integrity.
¹³C NMR Confirms the carbon skeleton of the molecule.
LC-MS Determines purity and confirms molecular weight.
HPLC Quantifies purity by separating the main component from impurities.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl motifs that are prevalent in pharmaceuticals.[10][11][12]

Suzuki_Cycle cluster_cat Catalytic Cycle OA Oxidative Addition (Ar-X adds to Pd(0)) PdII_ArX Ar-Pd(II)-X TM Transmetalation (Boronic acid transfers organic group to Pd) PdII_ArR Ar-Pd(II)-R' RE Reductive Elimination (New C-C bond forms, regenerating Pd(0)) Pd0 Pd(0)L_n RE->Pd0 Product (Ar-R') Pd0->OA PdII_ArX->TM PdII_ArR->RE ArX Aryl Halide (Ar-X) ArX->OA BoronicAcid (5-Chloro-6-ethoxypyridin-3-yl) boronic acid (R'-B(OH)2) BoronicAcid->TM Base Base (e.g., K2CO3) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • Reactants: To a reaction flask, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent System: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol.

  • Inert Atmosphere: Degas the mixture and maintain it under an inert atmosphere.

  • Reaction: Heat the mixture (typically 80-110 °C) until the reaction is complete.

  • Purification: After completion, perform an aqueous workup, extract the product with an organic solvent, and purify using standard techniques like column chromatography.

Safety and Handling

Like most chemical reagents, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

Conclusion

This compound is a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its unique substitution pattern on the pyridine ring makes it a strategic component for creating diverse molecular libraries. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction solidifies its role as a critical tool for the efficient construction of complex, biologically active molecules.

References

stability and storage conditions for 5-chloro-6-ethoxypyridin-3-yl boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-chloro-6-ethoxypyridin-3-yl boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-6-ethoxypyridin-3-yl boronic acid is a pivotal building block in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds via Suzuki-Miyaura cross-coupling reactions. Its efficacy in drug discovery programs is intrinsically linked to its purity and stability. This guide provides a comprehensive analysis of the factors governing the stability of this reagent and outlines field-proven protocols for its optimal storage and handling to ensure experimental reproducibility and success. We will delve into the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—providing mechanistic insights that form the basis for rational storage and handling strategies.

Introduction: The Critical Role of Boronic Acid Stability in Synthesis

Boronic acids and their corresponding boronate esters are indispensable tools in carbon-carbon and carbon-heteroatom bond formation. Their utility, however, is often compromised by their inherent instability[1][2]. The boron center is electrophilic and susceptible to various degradation pathways, most notably protodeboronation and oxidation[1][3]. For a substituted pyridinyl boronic acid like 5-chloro-6-ethoxypyridin-3-yl boronic acid, the electronic nature of the pyridine ring further influences its stability profile.

The integrity of this reagent is paramount. Degradation not only reduces the effective concentration of the active coupling partner, leading to lower reaction yields, but it can also introduce impurities that complicate purification and may lead to false positives in biological assays[1][3]. Understanding and controlling the stability of this boronic acid is therefore a non-negotiable aspect of robust chemical synthesis and drug development.

Chemical Identity and Core Properties

To understand stability, one must first understand the molecule itself.

PropertyValue
IUPAC Name (5-chloro-6-ethoxypyridin-3-yl)boronic acid
Molecular Formula C7H9BClNO3
Molecular Weight 201.42 g/mol
CAS Number 1072945-83-2 or 1150114-68-3
Appearance White to off-white solid/powder

Molecular Structure:

Caption: Structure of 5-chloro-6-ethoxypyridin-3-yl boronic acid.

Key Degradation Pathways and Their Mechanisms

The stability of 5-chloro-6-ethoxypyridin-3-yl boronic acid is primarily threatened by three key degradation pathways. Understanding these mechanisms is crucial for developing effective storage and handling strategies.

Protodeboronation: The Ubiquitous Threat

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, typically catalyzed by acid or base in the presence of water[4]. The susceptibility of heteroaromatic boronic acids to this pathway is highly dependent on the position of the boronic acid group and the pH of the environment[5][6][7].

  • Mechanistic Insight: For pyridinyl boronic acids, the stability is greatly influenced by the position of the boron moiety. 2-Pyridyl boronic acids are notoriously unstable as they can form a zwitterionic intermediate that readily fragments[4][5][8]. In contrast, 3- and 4-pyridyl boronic acids, including the title compound, are significantly more stable towards protodeboronation because they cannot form such a reactive intermediate[5][6][7]. Studies have shown that 3-pyridyl boronic acids undergo very slow protodeboronation, even at elevated temperatures and high pH[5][7].

protodeboronation reactant 5-chloro-6-ethoxypyridin-3-yl boronic acid product 5-chloro-6-ethoxypyridine (Degradation Product) reactant->product C-B Bond Cleavage catalyst H₂O / H⁺ or OH⁻ catalyst->reactant catalyzes

Caption: The process of protodeboronation.

Oxidation: The Role of Air and Light

The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (a hydroxypyridine derivative in this case). This process is often mediated by exposure to atmospheric oxygen and can be accelerated by light and trace metal impurities[9][10][11].

  • Causality: The C-B bond can be cleaved oxidatively, a reaction that can even be synthetically useful under controlled conditions with specific oxidants like hydrogen peroxide[12][13]. However, during storage, slow, uncontrolled air oxidation leads to impurity formation. The use of an inert atmosphere is the most effective preventative measure.

Trimerization to Boroxines: The Dehydration Pathway

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines[14][15]. This is a reversible, equilibrium-driven process[16][17].

  • Trustworthiness of Protocols: The formation of boroxines is a critical consideration for experimental accuracy. While boroxines are often competent in cross-coupling reactions, their formation alters the stoichiometry of the reagent, as one molecule of boroxine contains three aryl groups but has a different molecular weight than three molecules of the monomeric boronic acid[18]. This can lead to significant errors in weighing and dispensing the reagent, causing inconsistent reaction outcomes. The equilibrium can be shifted back towards the boronic acid in the presence of water, but rigorously dry conditions favor boroxine formation[15][18].

boroxine_formation boronic_acid 3 x 5-chloro-6-ethoxypyridin-3-yl boronic acid boroxine Corresponding Boroxine Trimer boronic_acid->boroxine Dehydration (-3 H₂O) boroxine->boronic_acid Hydration (+3 H₂O) water 3 x H₂O stability_workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep1 Aliquot solid into 4 vials prep2 Expose to different conditions: 1. Recommended (Control) 2. Ambient/Light 3. Ambient/Dark 4. High Humidity prep1->prep2 analysis1 Time points: T=0, 1 wk, 4 wks, 12 wks prep2->analysis1 analysis2 Prepare samples for analysis (e.g., dissolve in MeOD or ACN/H₂O) analysis1->analysis2 analysis3 Analyze by ¹H NMR and LC-MS analysis2->analysis3 data1 Quantify purity by NMR (vs. internal standard) analysis3->data1 data3 Plot purity vs. time for each condition data1->data3 data2 Identify degradation products by LC-MS data2->data3

References

A Technical Guide to (5-Chloro-6-ethoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (5-Chloro-6-ethoxypyridin-3-yl)boronic acid. We will delve into its fundamental properties, explore robust synthetic strategies, and provide a detailed, field-proven protocol for its application in one of modern chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of Heterocyclic Boronic Acids

Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their unique combination of stability, versatile reactivity, and generally low toxicity.[1] In the context of drug discovery, these organoboron compounds are celebrated for their central role in palladium-catalyzed cross-coupling reactions, which enable the efficient construction of carbon-carbon and carbon-heteroatom bonds.[2][3]

This compound is a particularly valuable heterocyclic building block. Its substituted pyridine core is a common motif in biologically active molecules, and the presence of the boronic acid functional group allows for its strategic incorporation into complex molecular scaffolds. This guide provides the foundational knowledge required to effectively utilize this reagent in demanding synthetic campaigns.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible experimentation. The key identifiers and properties for this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 1150114-68-3[4]
Molecular Formula C₇H₉BClNO₃[4]
Molecular Weight 201.41 g/mol [4]
Appearance Solid[4]
Typical Purity ≥95%[4]
Canonical SMILES CCOC1=NC=C(B(O)O)C=C1Cl[4]
InChI Key PRZRXDHALIHUBT-UHFFFAOYSA-N[4]

Synthesis Strategy: The Miyaura Borylation

While several methods exist for the synthesis of arylboronic acids, one of the most reliable and widely adopted for functionalized heterocycles is the palladium-catalyzed Miyaura borylation.[1] This approach involves the cross-coupling of a suitable aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Causality of Method Selection: The Miyaura borylation is often preferred over methods like Grignard or organolithium formation followed by trapping with a borate ester. This is because the reaction conditions are significantly milder and exhibit broad functional group tolerance. For a substrate containing potentially reactive chloro and ethoxy groups, avoiding the highly basic and nucleophilic conditions of organometallic intermediates is crucial to prevent unwanted side reactions and ensure high yields of the desired product.

sub Starting Material 3-bromo-5-chloro-2-ethoxypyridine reagents Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) sub->reagents product_ester Pinacol Ester Intermediate reagents->product_ester Pd-catalyzed borylation product_acid This compound product_ester->product_acid Hydrolysis (e.g., acid workup)

Caption: Generalized workflow for the synthesis of the target boronic acid.

General Laboratory Synthesis Protocol

This protocol describes a representative procedure for the synthesis of the title compound from a suitable heteroaryl halide precursor.

  • Inert Atmosphere Preparation: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. The system must be thoroughly flame-dried or oven-dried to exclude moisture.

  • Reagent Charging: To the flask, add 3-bromo-5-chloro-2-ethoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene, via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Self-Validating Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting halide.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester.

  • Hydrolysis to Boronic Acid: The crude pinacol ester can often be hydrolyzed by stirring with an aqueous acid (e.g., 2M HCl) or by purification via silica gel chromatography, where the silica itself can facilitate the hydrolysis.

  • Final Product Characterization: The final solid product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This reaction forges a new C-C bond between the boronic acid's pyridine ring and an electrophilic partner, typically an aryl or vinyl halide/triflate. This transformation is a cornerstone of modern medicinal chemistry, enabling the modular assembly of complex drug candidates.[5]

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which is outlined below.

G pd0 Pd(0)L₂ Active Catalyst pd2_complex R¹-Pd(II)L₂-X Oxidative Adduct pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² Di-organo Complex pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product_out R¹-R² Coupled Product transmetal_complex->product_out r1x_in R¹-X (Aryl Halide) r1x_in->pd0 boronic_in R²-B(OH)₂ (Boronic Acid) boronic_in->pd2_complex base_in Base base_in->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Coupling Reaction

This protocol provides a robust, self-validating workflow for coupling this compound with a generic aryl bromide (Ar-Br).

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound (1.2 eq), the chosen aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O. The choice of solvent and base is critical and depends on the specific substrates. The base is essential for activating the boronic acid in the transmetalation step.

  • Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • In-Process Validation: Monitor the disappearance of the limiting reagent (the aryl bromide) using TLC or LC-MS at regular intervals (e.g., every 2 hours). The appearance of a new, less polar spot (on normal phase TLC) corresponding to the coupled product indicates a successful reaction.

  • Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude material is then purified using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure coupled product.

  • Final Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As with all laboratory chemicals, proper safety precautions are mandatory.

  • This compound may be an irritant to the eyes, skin, and respiratory system.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Storage: Store in a cool, dry place away from oxidizing agents. The compound should be kept in a tightly sealed container.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable entry point for introducing a functionalized pyridinyl moiety into target molecules. Its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it a critical reagent for scientists engaged in drug discovery and the development of complex organic materials. A firm grasp of its properties and the mechanistic principles behind its application, as detailed in this guide, is key to leveraging its full synthetic potential.

References

Spectroscopic Characterization of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (5-Chloro-6-ethoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide will utilize high-quality predicted data, corroborated by experimental data from structurally analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental results. The combination of these techniques offers a self-validating system for structural confirmation, a cornerstone of trustworthy and reproducible scientific research.

Molecular Structure and Overview

This compound possesses a substituted pyridine ring, a versatile scaffold in drug discovery. The presence of a chloro group, an ethoxy group, and a boronic acid moiety makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in appropriate solvent) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis Sample->IR MS MS Analysis (ESI-MS, MS/MS) Sample->MS Data Data Integration & Interpretation NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure

An In-depth Technical Guide to the Solubility of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users in optimizing their experimental and manufacturing processes. Given the current scarcity of specific experimental solubility data for this compound in public literature, this guide focuses on predicting solubility behavior based on physicochemical properties and provides a robust framework for its empirical determination.

Introduction: The Chemical Landscape of this compound

This compound, with the molecular formula C₇H₉BClNO₃, is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the synthesis of complex organic molecules underscores the importance of understanding its physical properties, with solubility being paramount for reaction setup, purification, and formulation.

Boronic acids as a class are known for their unique chemical properties.[1] They are typically solids at room temperature and exhibit a range of solubilities in organic solvents and water.[1] A defining characteristic is the Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with diols and other Lewis bases.[1][2]

A significant challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the acid and its anhydride can be influenced by the solvent, temperature, and the presence of water, complicating solubility studies.[3]

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound offers several clues to its likely solubility in various organic solvents.

PropertyValueSource
Molecular FormulaC₇H₉BClNO₃[5]
Molecular Weight201.42 g/mol [6]
AppearanceSolid (typically a white or off-white powder)[1][7]
pKa~9 (estimated for boronic acids)[2]

The presence of a pyridine ring, an ethoxy group, a chloro substituent, and the boronic acid moiety itself creates a molecule with moderate polarity. The boronic acid group is capable of acting as both a hydrogen bond donor and acceptor. The pyridine nitrogen and the oxygen of the ethoxy group can also act as hydrogen bond acceptors.

Based on these features, a qualitative solubility prediction can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the solvent and the boronic acid's hydroxyl groups, as well as the pyridine nitrogen and ethoxy oxygen.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the -B(OH)₂ group. Solvents like DMF and DMSO are generally excellent solvents for a wide range of organic compounds.

  • Ethers (e.g., Diethyl ether, Dioxane): Moderate solubility is likely. Phenylboronic acid has been shown to have high solubility in ether solvents.[8]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to low solubility is predicted. While these solvents can have some polar character, their ability to engage in hydrogen bonding is limited.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Low to negligible solubility is expected. The overall polarity of the molecule is too high to be readily solvated by nonpolar hydrocarbons.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following dynamic method is a reliable technique for determining the solubility of boronic acids.[9]

Materials and Equipment
  • This compound (ensure purity is known)

  • Selected organic solvents (high purity, anhydrous)

  • Analytical balance (± 0.1 mg)

  • Heating/cooling circulator with a temperature probe

  • Magnetic stirrer with stir bar

  • Sealed vials

  • Turbidity sensor or a device to measure light transmittance

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis prep1 Weigh a precise amount of This compound prep2 Add a known volume or mass of the selected organic solvent prep1->prep2 prep3 Seal the vial to prevent solvent evaporation prep2->prep3 meas1 Place the vial in a temperature- controlled bath with stirring prep3->meas1 meas2 Gradually increase the temperature at a controlled rate meas1->meas2 meas3 Continuously monitor the turbidity of the solution meas2->meas3 meas4 Record the temperature at which the solution becomes clear (dissolution temperature) meas3->meas4 an1 Repeat the measurement for different concentrations meas4->an1 an2 Plot the dissolution temperature versus concentration an1->an2 an3 Generate the solubility curve an2->an3

References

The Strategic Application of 5-chloro-6-ethoxypyridin-3-yl boronic acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored biological activities. Among these, pyridinyl boronic acids have emerged as exceptionally versatile reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of a particularly valuable, yet specialized reagent: 5-chloro-6-ethoxypyridin-3-yl boronic acid . We will elucidate its intrinsic chemical properties, delve into its significant applications in medicinal chemistry, with a focused case study on its role in the synthesis of potent Bromodomain and Extra-Terminal domain (BET) inhibitors, and provide detailed, field-proven experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their own research endeavors.

Introduction: The Ascendancy of Pyridinyl Boronic Acids in Drug Discovery

The pyridine motif is a ubiquitous and privileged scaffold in a vast number of approved pharmaceuticals and biologically active compounds.[1] Its presence can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and ability to engage in hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profile. The advent of robust and versatile cross-coupling methodologies, most notably the Suzuki-Miyaura reaction, has revolutionized the way medicinal chemists approach the synthesis of biaryl and heteroaryl structures, which are common features in many drug candidates.

Boronic acids, and their corresponding esters, are key players in these transformations due to their general stability, low toxicity, and broad functional group tolerance.[2] Heterocyclic boronic acids, such as those derived from pyridine, are particularly valuable as they allow for the direct and regioselective introduction of the pyridine core into complex molecules.[2] This modular approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

5-chloro-6-ethoxypyridin-3-yl boronic acid is a crystalline solid with the molecular formula C7H9BClNO3. Its structure is characterized by a pyridine ring substituted with a chloro group at the 5-position, an ethoxy group at the 6-position, and the boronic acid moiety at the 3-position. This specific arrangement of substituents imparts a unique combination of steric and electronic properties that are highly advantageous in organic synthesis.

PropertyValue
Molecular Formula C7H9BClNO3
Molecular Weight 201.42 g/mol
CAS Number 1150114-68-3
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dioxane, THF, and DMF

The electron-withdrawing nature of the chloro group and the pyridine nitrogen atom influences the reactivity of the boronic acid, while the ethoxy group can modulate the molecule's lipophilicity and steric bulk. This trifecta of functionalities provides medicinal chemists with multiple handles for fine-tuning the properties of the final product.

Core Application: Synthesis of Phenanthridinone-Based BET Inhibitors

A compelling application of 5-chloro-6-ethoxypyridin-3-yl boronic acid lies in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them a prime target for therapeutic intervention.

Recent research has identified a novel class of phenanthridin-6(5H)-one derivatives as potent BET inhibitors. The synthesis of these complex scaffolds can be efficiently achieved through a strategic Suzuki-Miyaura cross-coupling reaction, where 5-chloro-6-ethoxypyridin-3-yl boronic acid serves as a key building block.

The logical workflow for the synthesis of these inhibitors is depicted below:

G cluster_0 Key Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate & Final Product A 5-chloro-6-ethoxypyridin-3-yl boronic acid C Suzuki-Miyaura Cross-Coupling A->C B 2-Bromo-N-phenylbenzamide Derivative B->C D Biaryl Intermediate C->D C-C Bond Formation E Intramolecular Cyclization D->E F Phenanthridinone BET Inhibitor E->F Ring Closure

Figure 1: Synthetic workflow for phenanthridinone-based BET inhibitors.

This synthetic strategy highlights the pivotal role of the Suzuki-Miyaura coupling in forging the central biaryl bond, which forms the core of the phenanthridinone scaffold. The choice of 5-chloro-6-ethoxypyridin-3-yl boronic acid is critical, as the ethoxy and chloro substituents on the pyridine ring are strategically positioned to interact with key residues in the active site of the BET bromodomain, thereby enhancing the potency and selectivity of the final inhibitor.

Experimental Protocols

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction between 5-chloro-6-ethoxypyridin-3-yl boronic acid and a generic 2-bromo-N-arylbenzamide, a key step in the synthesis of phenanthridinone-based BET inhibitors.

Materials and Reagents
ReagentCAS NumberSupplier
5-chloro-6-ethoxypyridin-3-yl boronic acid1150114-68-3Commercially Available
2-Bromo-N-arylbenzamideVariesSynthesized
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Commercially Available
Potassium Phosphate (K3PO4)7778-53-2Commercially Available
1,4-Dioxane (anhydrous)123-91-1Commercially Available
Water (degassed)7732-18-5N/A
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 5-chloro-6-ethoxypyridin-3-yl boronic acid (1.2 mmol, 1.2 equiv), the 2-bromo-N-arylbenzamide (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times. Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-N-arylbenzamide) is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.

G cluster_0 A Pd(0) Catalyst B Oxidative Addition (Ar-Br + Pd(0)) A->B C Ar-Pd(II)-Br Complex B->C D Transmetalation (with Boronic Acid) C->D E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The utility of 5-chloro-6-ethoxypyridin-3-yl boronic acid in the synthesis of BET inhibitors is underscored by the crucial role its substituents play in binding to the target protein.

  • The Pyridine Nitrogen: Acts as a key hydrogen bond acceptor, interacting with conserved water molecules or amino acid residues in the BET bromodomain active site.

  • The 6-Ethoxy Group: Occupies a hydrophobic pocket, contributing to the overall binding affinity and potentially influencing the pharmacokinetic properties of the inhibitor.

  • The 5-Chloro Group: Can engage in halogen bonding or other non-covalent interactions, further enhancing the potency and selectivity of the compound.

The ability to readily introduce this highly functionalized pyridine moiety via Suzuki-Miyaura coupling allows for the systematic exploration of these interactions, providing a powerful platform for the rational design of next-generation BET inhibitors.

Conclusion

5-chloro-6-ethoxypyridin-3-yl boronic acid is a valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern and its utility in robust C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, make it an indispensable tool for the synthesis of complex, biologically active molecules. The successful application of this reagent in the construction of potent phenanthridinone-based BET inhibitors serves as a compelling testament to its strategic importance in drug discovery. As the demand for novel therapeutics continues to grow, the judicious application of such highly functionalized reagents will undoubtedly continue to accelerate the pace of innovation in the pharmaceutical industry.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Heteroaromatic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in pharmaceuticals and functional materials.[4] The incorporation of heteroaromatic structures, such as the pyridine ring, is a critical strategy in drug discovery. These moieties can significantly influence a molecule's pharmacological profile, affecting properties like solubility, metabolic stability, and target binding affinity.[5][6]

The specific reagent, (5-Chloro-6-ethoxypyridin-3-yl)boronic acid, offers a versatile building block for introducing a functionalized pyridine ring. The chloro and ethoxy substituents provide handles for further chemical modification and can modulate the electronic properties of the pyridine core, making this reagent particularly valuable for creating diverse molecular libraries in the pursuit of novel therapeutic agents.[7][8] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this specific boronic acid, detailing the underlying mechanism, offering optimized protocols, and addressing common challenges.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[1][3] While the specifics can vary with the choice of ligands and substrates, the fundamental steps remain consistent: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle initiates with the oxidative addition of an aryl or heteroaryl halide (R¹-X) to a Pd(0) complex. This step forms a Pd(II) intermediate, which is a key player in the subsequent bond formation. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl. For less reactive chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[2][9]

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. A crucial aspect of this step is the activation of the boronic acid by a base.[10] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻).[11][12] This "ate" complex is significantly more reactive towards the Pd(II) intermediate, facilitating the exchange of the halide for the organic group from the boronate.

  • Reductive Elimination : The final step involves the reductive elimination from the diarylpalladium(II) complex. This step forms the new carbon-carbon bond in the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X (Aryl/Heteroaryl Halide) Pd(II) R¹-Pd(II)L2-X (Palladium(II) Intermediate) OxAdd->Pd(II) Trans Transmetalation Pd(II)->Trans DiarylPd R¹-Pd(II)L2-R² (Diaryl Palladium Complex) Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L2 R¹-R² (Biaryl Product) BoronicAcid (5-Chloro-6-ethoxypyridin-3-yl)B(OH)₂ (R²-B(OH)₂) Base Base (e.g., K₂CO₃, OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronate->Trans Enters Cycle

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

General Considerations for Success
  • Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This is typically achieved by using Schlenk line techniques or by working in a glovebox.[13]

  • Solvent Degassing : Solvents can dissolve significant amounts of oxygen. It is essential to use degassed solvents to prevent catalyst oxidation. Common degassing methods include sparging with an inert gas or the freeze-pump-thaw technique.

  • Reagent Purity : The purity of all reagents, including the boronic acid, aryl halide, catalyst, and base, is critical for achieving high yields and reproducibility.

Protocol 1: General Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[14]

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are less reactive than their bromide and iodide counterparts.[3] This protocol employs a more active catalyst system to facilitate the coupling.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup : In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv) to a vial.

  • Catalyst Addition : Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.04 mmol, 4 mol%) to the vial.

  • Solvent Addition : Add anhydrous, degassed toluene (5 mL).

  • Reaction : Seal the vial and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction as described in Protocol 1. Reaction times may be longer (12-24 hours).

  • Work-up and Purification : Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent system can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected outcomes for the coupling of this compound.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Aryl BromidePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O906-1275-90
Aryl IodidePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O804-880-95
Aryl ChloridePd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2)Toluene11012-2460-85
Aryl TriflatePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1008-1670-88

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below is a workflow for troubleshooting common issues.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_boronic_acid Boronic Acid Issues cluster_halide Aryl Halide Issues start Low or No Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere and Degassed Solvents check_reagents->check_atmosphere check_temp Confirm Reaction Temperature check_atmosphere->check_temp catalyst_deactivation Catalyst Deactivation? check_temp->catalyst_deactivation increase_loading Increase Catalyst Loading catalyst_deactivation->increase_loading Yes protodeboronation Protodeboronation? catalyst_deactivation->protodeboronation No end Successful Coupling increase_loading->end change_ligand Switch to a More Robust Ligand (e.g., Buchwald-type) use_ester Use Boronic Ester (e.g., pinacol ester) protodeboronation->use_ester Yes unreactive_halide Unreactive Halide (e.g., Aryl Chloride)? protodeboronation->unreactive_halide No use_ester->end milder_base Use a Milder Base (e.g., K₂CO₃ vs. Cs₂CO₃) more_active_catalyst Use a More Active Catalyst (e.g., Pd₂(dba)₃/SPhos) unreactive_halide->more_active_catalyst Yes unreactive_halide->end No increase_temp Increase Reaction Temperature more_active_catalyst->increase_temp increase_temp->end

Figure 2: A workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Expert Insights:

  • The "2-Pyridyl Problem" Analogy : While our boronic acid is substituted at the 3-position, it's important to be aware of challenges associated with pyridyl boronic acids. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[5][15] For particularly sensitive substrates, using a ligand that sterically shields the palladium center can mitigate this issue.[13]

  • Protodeboronation : This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene instead of the coupled product.[5][16] This is often exacerbated by high temperatures and strongly basic, aqueous conditions. If protodeboronation is suspected, consider using anhydrous conditions, a milder base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13]

  • Base Selection is Key : The choice of base is not trivial. While stronger bases can accelerate the reaction, they can also promote side reactions like protodeboronation.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[1] K₃PO₄ is often effective for challenging couplings, such as those involving aryl chlorides.[13] The optimal base is often substrate-dependent and may require screening.

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and reliable method for the synthesis of functionalized bi- and heteroaryl compounds. A thorough understanding of the reaction mechanism, careful attention to experimental setup, and informed selection of reaction parameters are paramount for success. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize this valuable building block to advance their synthetic chemistry and drug discovery programs.

References

Application Notes and Protocols: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of 5-chloro-6-ethoxypyridin-3-yl boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. The specific molecule, 5-chloro-6-ethoxypyridin-3-yl boronic acid, represents a versatile building block, offering multiple points for diversification. Its utility is primarily realized through the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.

However, the successful coupling of this substrate is not trivial. It presents a classic challenge in modern organic synthesis: the coupling of an electron-deficient heteroaryl chloride with a heteroaryl boronic acid. Several factors can impede the reaction, including the inherent stability of the C-Cl bond, potential catalyst inhibition by the pyridine nitrogen, and the susceptibility of the boronic acid to decomposition pathways like protodeboronation.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the critical parameters of the Suzuki-Miyaura reaction as applied to this specific substrate, offering a rationale for experimental design and a systematic approach to optimizing reaction conditions for maximal yield and purity.

Understanding the Core Challenges

Achieving a high-yielding Suzuki-Miyaura coupling with 5-chloro-6-ethoxypyridin-3-yl boronic acid requires a nuanced understanding of the potential pitfalls:

  • Sluggish Oxidative Addition: The carbon-chlorine bond is significantly stronger than its bromide or iodide counterparts, making the initial oxidative addition of the palladium(0) catalyst the rate-limiting step. This necessitates the use of highly active catalyst systems.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive catalyst species. This sequestration of the catalyst can halt the reaction prematurely.[2]

  • Protodeboronation: Pyridylboronic acids are prone to this side reaction, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base. This effectively removes the nucleophilic partner from the reaction.[1][2]

  • Slow Transmetalation: As an electron-deficient heteroaryl boronic acid, the transfer of the pyridyl group to the palladium center can be slow, further complicating the catalytic cycle.[3]

A logical and systematic approach to reaction optimization is therefore not just recommended, but essential for success.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding these steps is fundamental to troubleshooting and optimizing the reaction.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)Ln (Ar = 5-ethoxy-3-pyridyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar'Ln Transmetal->DiarylPd ReductElim Reductive Elimination DiarylPd->ReductElim ReductElim->Pd0 Product Ar-Ar' Product ReductElim->Product BoronicAcid R-B(OH)₂ (R = Coupling Partner) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal ArylHalide Ar-X (Ar = 5-chloro-6-ethoxypyridine) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Systematic Optimization of Reaction Conditions

A successful protocol is born from the systematic optimization of several interdependent variables. We recommend a hierarchical approach, starting with the catalyst system, followed by the base and solvent.

The Catalyst System: Palladium Source and Ligand Selection

For challenging couplings involving aryl chlorides, the choice of ligand is paramount. The ligand must be both electron-rich to promote oxidative addition and sterically bulky to facilitate reductive elimination and prevent catalyst deactivation.[5][6]

Palladium Precursors: Commonly used, air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are excellent starting points. Pd₂(dba)₃ is a viable Pd(0) source.[7]

Ligand Selection: Standard ligands like PPh₃ are generally ineffective for this transformation. The focus should be on specialized phosphine ligands developed for activating C-Cl bonds.[6]

Ligand ClassSpecific ExamplesKey Attributes & Rationale
Buchwald Ligands SPhos, XPhos, RuPhosSterically demanding biaryl phosphines that are highly electron-rich. They create a coordinatively unsaturated and reactive Pd(0) species, accelerating oxidative addition. Excellent for heteroaryl couplings.[6]
Fu Ligands P(t-Bu)₃, PCy₃Electron-rich and sterically hindered alkylphosphines. P(t-Bu)₃ is particularly effective for coupling electron-rich aryl chlorides.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable and highly active palladium complexes. They are excellent for activating unreactive aryl chlorides.[5]

Recommendation: Start with a catalyst system comprising Pd(OAc)₂ and SPhos . This combination has a proven track record for challenging heteroaryl chloride couplings.[4][7]

The Role of the Base: Activating the Boronic Acid

The base is crucial for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate "ate" complex.[9] The choice of base can significantly impact reaction rate and yield, and its effectiveness is often solvent-dependent.[10][11]

BaseCommon SolventsStrength & PropertiesRationale for Use
K₃PO₄ Dioxane, Toluene, THFModerately strong, but effective.Often the base of choice for challenging couplings and heteroaryl substrates due to its ability to promote transmetalation without causing significant protodeboronation.[12][13]
K₂CO₃ Dioxane/H₂O, DMFWeaker base.A common and cost-effective choice, often used in biphasic solvent systems.[12][13]
Cs₂CO₃ Dioxane, TolueneStrong base.Highly effective, but its hygroscopic nature and higher cost are considerations.[7]

Recommendation: K₃PO₄ is the recommended starting point. Its efficacy in anhydrous polar aprotic solvents aligns well with the need to minimize protodeboronation of the pyridylboronic acid.[12]

Solvent Selection: Influencing Solubility and Reactivity

The solvent must dissolve the reactants and reagents to a sufficient extent and is typically a polar aprotic solvent. Biphasic systems containing water can sometimes be beneficial, but for sensitive boronic acids, anhydrous conditions are often preferred.[14]

SolventPropertiesRationale for Use
1,4-Dioxane High boiling point, polar aprotic.A very common and effective solvent for Suzuki couplings. Its high boiling point allows for a wide range of reaction temperatures.[3]
Toluene Non-polar, high boiling point.Another common choice, particularly when anhydrous conditions are strictly required.
Tetrahydrofuran (THF) Lower boiling point, polar aprotic.Useful for reactions that proceed at lower temperatures, but its lower boiling point limits the accessible temperature range.[14]
Dioxane / H₂O Biphasic system.The aqueous phase can help dissolve inorganic bases like K₂CO₃ and facilitate the catalytic cycle. However, it increases the risk of protodeboronation.[14]

Recommendation: Begin with anhydrous 1,4-dioxane . This provides a good balance of solubility for the organic substrates and the inorganic base, while minimizing the risk of water-induced side reactions.[3]

Experimental Protocols

The following protocols provide a starting point for the optimization of the Suzuki-Miyaura coupling of 5-chloro-6-ethoxypyridin-3-yl boronic acid.

Protocol 1: Initial Screening Conditions

This protocol is designed as a robust starting point based on the analysis above.

Materials:

  • 5-chloro-6-ethoxypyridin-3-yl boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (coupling partner, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-chloro-6-ethoxypyridin-3-yl boronic acid, the coupling partner, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk tube.

  • Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization Workflow

If the initial screening results in a low yield, a systematic troubleshooting approach is necessary.

Troubleshooting_Workflow Start Low Yield in Initial Screen CheckSM Unreacted Starting Material? Start->CheckSM CheckSideProducts Side Products Observed? (e.g., Protodeboronation, Homocoupling) Start->CheckSideProducts CheckSM->CheckSideProducts No IncreaseTemp Increase Temperature (e.g., to 110-120 °C) CheckSM->IncreaseTemp Yes ChangeLigand Screen Different Ligand (e.g., XPhos, P(t-Bu)₃) CheckSideProducts->ChangeLigand Homocoupling Anhydrous Ensure Strictly Anhydrous Conditions CheckSideProducts->Anhydrous Protodeboronation IncreaseTemp->ChangeLigand ChangeBase Screen Different Base (e.g., Cs₂CO₃) ChangeLigand->ChangeBase Success Optimized Conditions ChangeBase->Success BoronateEster Switch to Boronate Ester (e.g., Pinacol Ester) Anhydrous->BoronateEster BoronateEster->Success

References

Application Note & Protocols: Strategic Application of Palladium Catalysts for Suzuki-Miyaura Coupling with 5-Chloro-6-ethoxypyridin-3-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Alkoxy-5-chloropyridine Scaffold

The 5-chloro-6-ethoxypyridin-3-yl moiety is a privileged scaffold in modern medicinal chemistry. Its prominence is largely due to its role as a key structural component in a variety of biologically active molecules, most notably as a precursor in the synthesis of selective COX-2 inhibitors like Etoricoxib.[1][2] The construction of biaryl and heteroaryl-aryl structures is fundamental to drug discovery, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds.[3][4][5]

This guide provides a detailed examination of the critical parameters, catalyst selection, and practical protocols for the successful Suzuki-Miyaura coupling of 5-chloro-6-ethoxypyridin-3-yl boronic acid with various aryl and heteroaryl halides. By explaining the causality behind experimental choices, this document serves as a practical resource for chemists aiming to leverage this reaction for the synthesis of complex molecular targets.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura reaction proceeds through a sequence of three key steps involving a palladium catalyst.[6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive halides like aryl chlorides.

  • Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂), forming a more nucleophilic boronate species.[7] This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide and forming a new Pd(II)-di-organo complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_ii_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation Ar²-B(OH)₂ Base pd_ii_diorgano L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_ii_diorgano reductive_elimination Reductive Elimination pd_ii_diorgano->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Coupled Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Selection for Heteroaromatic Coupling

The success of coupling with a substrate like 5-chloro-6-ethoxypyridin-3-yl boronic acid is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent. The presence of the pyridine nitrogen introduces specific challenges, such as potential catalyst inhibition, making ligand choice particularly critical.[8]

Catalyst System ComponentRole & Rationale for SelectionExamples & Considerations
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are typically stable Pd(II) or Pd(0) complexes.Pd(PPh₃)₄ : A common Pd(0) source, effective for many couplings but can be sensitive to air and heat.[9] Pd(dppf)Cl₂ : A robust Pd(II) precatalyst. The dppf ligand's wide bite angle is known to facilitate the crucial reductive elimination step, making it highly effective for constructing sterically hindered biaryls and for heteroaromatic couplings.[10][11][12][13] Pd₂(dba)₃ : Often used in combination with a separate phosphine ligand.
Phosphine Ligand Stabilizes the palladium center, modulates its reactivity, and influences the rate of oxidative addition and reductive elimination.Triphenylphosphine (PPh₃) : A standard, versatile ligand. DPPF (1,1'-Bis(diphenylphosphino)ferrocene) : An electron-rich ligand that promotes oxidative addition of less reactive halides (e.g., chlorides) and enhances catalyst stability.[14] Buchwald Ligands (e.g., XPhos, SPhos) : Sterically hindered, electron-rich biaryl phosphine ligands that form highly active catalysts capable of coupling challenging substrates under mild conditions.[15]
Base Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The choice of base can significantly impact yield and side reactions.Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used, effective, and generally mild.[10] Phosphates (K₃PO₄) : A stronger base than carbonates, often used for less reactive boronic acids or aryl chlorides. Can accelerate the reaction but may also promote side reactions like protodeboronation.[11][16] Organic Bases (e.g., Et₃N) : Generally less common in modern Suzuki protocols but can be used in specific applications.
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are typically preferred. Often, a mixture including water is used to help dissolve the inorganic base.1,4-Dioxane/H₂O : A very common and effective solvent system.[10][11] Toluene/H₂O : Another effective mixture, particularly for higher temperature reactions.[9] DMF or DME : Can be used but require rigorous degassing due to potential for decomposition at high temperatures.[9][16]

Detailed Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Reaction: Coupling of 5-chloro-6-ethoxypyridin-3-yl boronic acid with 1-bromo-4-methoxybenzene.

Experimental_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Weigh Reagents: - Boronic Acid (1.2 equiv) - Aryl Halide (1.0 equiv) - Base (2-3 equiv) glassware Dry Glassware: Schlenk flask & stir bar reagents->glassware Add solids to flask inert Inert Atmosphere: Evacuate & backfill with Argon (3x) glassware->inert add_solvents Add Degassed Solvents (e.g., Dioxane/H₂O) inert->add_solvents add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) add_solvents->add_catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) with vigorous stirring add_catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp monitor->cool quench Quench & Dilute (H₂O & Organic Solvent) cool->quench extract Separate & Extract Aqueous Layer (3x) quench->extract dry Dry Combined Organics (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

Figure 2: General experimental workflow for solution-phase Suzuki-Miyaura coupling.
Materials and Equipment

  • (5-Chloro-6-ethoxypyridin-3-yl)boronic acid (CAS: 1150114-68-3)[17]

  • 1-Bromo-4-methoxybenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[9]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous, degassed

  • Deionized Water, degassed

  • Schlenk flask and magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Establishing an Inert Atmosphere:

    • Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

    • Stir the mixture for 2 minutes to ensure good suspension.

    • Finally, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol, 3 mol%) to the flask under argon. The mixture will typically turn a dark red or brown color.

  • Reaction and Monitoring:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Self-Validation Checkpoint: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The disappearance of the 1-bromo-4-methoxybenzene starting material indicates reaction progression.

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen contamination; poor quality catalyst. Insufficient Base Strength: Base may not be strong enough to promote transmetalation. Low Temperature: Reaction may be too slow at the set temperature.Ensure rigorous degassing of solvents and proper inert atmosphere technique. Use a fresh, high-purity catalyst. Switch to a stronger base like K₃PO₄. Ensure the base is anhydrous if specified. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid reacts with residual water/protons, reverting to the parent arene. This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[8]Use a higher ratio of boronic acid (e.g., 1.5-2.0 equiv.). Ensure the base is added before or with the boronic acid. Minimize reaction time once the starting material is consumed.
Formation of Homocoupling Product (Ar¹-Ar¹) Can occur from side reactions within the catalytic cycle, often exacerbated by oxygen.Improve degassing and inert atmosphere techniques. Sometimes lowering the catalyst loading can mitigate this.
Difficult Purification Residual palladium catalyst or phosphine oxides in the product.After the reaction, you can stir the crude organic solution with a palladium scavenger resin or perform an activated carbon treatment before concentration.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 5-chloro-6-ethoxypyridin-3-yl boronic acid is a robust and reliable method for synthesizing valuable biaryl structures for pharmaceutical and materials science applications. Success hinges on a rational selection of the catalyst system, particularly the use of robust ligands like dppf, and meticulous execution of experimental technique to maintain an inert atmosphere. The protocols and insights provided herein offer a solid foundation for researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Use of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields starting points with superior physicochemical properties.[3] Within the vast landscape of available fragments, this compound emerges as a fragment of significant strategic value. Its unique combination of a substituted pyridine ring and a boronic acid moiety offers a compelling starting point for medicinal chemistry campaigns.

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties.[4][5] The chloro and ethoxy substituents on the pyridine ring of this particular fragment provide distinct vectors for structure-activity relationship (SAR) studies and can modulate the electronic and steric properties of the molecule.[6][7] Furthermore, the boronic acid functional group is of particular interest due to its ability to form reversible covalent bonds with nucleophilic residues such as serine, threonine, and lysine in protein active sites.[8][9][10][11] This reversible covalent mechanism can lead to inhibitors with improved potency and prolonged target engagement.[12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting binding data. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉BClNO₃[13]
Molecular Weight 201.42 g/mol [14]
Appearance Solid[15]
Storage 2-8°C, sealed in dry conditions[14]
SMILES CCOC1=NC=C(C(Cl)=C1)B(O)O[13]

A Generalized FBDD Workflow

The successful application of this compound in a drug discovery project follows a structured, multi-stage workflow. This process is designed to identify and validate initial fragment hits and then systematically optimize them into potent and selective lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Preparation (including this compound) B Primary Screening (e.g., NMR, SPR, X-ray) A->B C Hit Validation & Orthogonal Screening B->C D Structural Biology (X-ray Crystallography or NMR) C->D E Structure-Activity Relationship (SAR) Studies D->E F Fragment Growing, Linking, or Merging E->F F->E Iterative Optimization G Lead Compound F->G

A generalized Fragment-Based Drug Discovery (FBDD) workflow.

Phase 1: Hit Identification - Screening Methodologies and Protocols

The initial phase of an FBDD campaign is focused on identifying fragments that bind to the target protein. Given the typically weak affinity of fragments, highly sensitive biophysical techniques are required for their detection.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.[1][16][17][18][19] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust for identifying hits.[16]

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. The final protein concentration for the NMR experiment should be in the range of 25-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Fragment Library Preparation: Prepare a 100 mM stock solution of this compound and other fragments in d6-DMSO. Create mixtures of 5-10 fragments for initial screening.

  • Screening:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add the fragment mixture to the protein sample to a final concentration of 200-500 µM per fragment.

    • Acquire a second ¹H-¹⁵N HSQC spectrum and compare it to the reference spectrum.

  • Hit Identification: Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances upon addition of the fragment mixture indicates a binding event.

  • Deconvolution: For mixtures that show binding, screen each individual fragment from that mixture to identify the specific binder.

  • Affinity Determination: Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra of the protein with increasing concentrations of the hit fragment. The dissociation constant (Kd) can be determined by fitting the CSP data to a binding isotherm.[18]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events and the determination of kinetic parameters (kon and koff).[20][21][22][23]

  • Chip Preparation: Immobilize the target protein on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of this compound in a running buffer (e.g., HBS-EP+) with a matched DMSO concentration to the samples. A typical concentration range for fragment screening is 10-200 µM.

  • Binding Analysis:

    • Inject the fragment solutions over the immobilized protein surface.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Include a reference flow cell to subtract non-specific binding.

  • Hit Validation: A concentration-dependent binding response confirms a true binding event.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography

Crystallographic screening provides high-resolution structural information of the fragment-protein complex, revealing the precise binding mode and key interactions, which is invaluable for subsequent structure-guided optimization.[24][25][26][27][28]

  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution.

  • Fragment Soaking: Soak the protein crystals in a solution containing this compound (typically 1-10 mM) for a defined period (minutes to hours). The soaking solution should contain a cryoprotectant.

  • Data Collection: Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

  • Hit Identification: Carefully inspect the resulting electron density maps for clear and unambiguous density corresponding to the bound fragment. The boronic acid may form a covalent bond with a nucleophilic residue, which would be evident in the electron density.

Phase 2: Hit-to-Lead Optimization

Once a fragment hit like this compound has been identified and validated, the next phase involves optimizing its potency, selectivity, and pharmacokinetic properties to generate a lead compound.[29][30][31]

Structure-Guided Design

The high-resolution structural information obtained from X-ray crystallography or NMR is the cornerstone of the hit-to-lead optimization process. The crystal structure of this compound bound to the target protein will reveal key information:

  • Binding Pocket Environment: The nature of the amino acid residues lining the binding pocket (hydrophobic, polar, charged).

  • Key Interactions: Hydrogen bonds, halogen bonds, and the reversible covalent interaction of the boronic acid.

  • Vectors for Growth: Unoccupied regions of the binding pocket that can be exploited by adding chemical functionality to the fragment.

Structure-Activity Relationship (SAR) and Fragment Elaboration

With the structural information in hand, a medicinal chemistry campaign can be initiated to synthesize analogues of this compound to explore the SAR.[32][33]

SAR_Strategy cluster_0 Core Fragment cluster_1 Optimization Strategies Core This compound Chloro Ethoxy Boronic Acid Opt1 Modify Chloro Group (e.g., F, Br, Me) Core:c1->Opt1 Opt2 Modify Ethoxy Group (e.g., OMe, OPr, cyclic ethers) Core:c2->Opt2 Opt3 Grow from Pyridine Ring (e.g., add amides, sulfonamides) Core->Opt3 Opt4 Modify Boronic Acid (e.g., esters, trifluoroborates) Core:c3->Opt4

Strategies for SAR exploration of this compound.

The primary strategies for fragment elaboration include:

  • Fragment Growing: Adding chemical moieties to the fragment to occupy adjacent pockets and form new interactions.[34]

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

  • Fragment Merging: Combining the features of two or more overlapping fragments into a single, more potent molecule.

Conclusion

This compound represents a highly valuable starting point for FBDD campaigns. Its unique combination of a privileged pyridine scaffold, tractable vectors for chemical modification, and a reversible covalent warhead provides a solid foundation for the development of novel therapeutics. The successful application of this fragment requires a systematic and integrated approach, combining sensitive biophysical screening techniques with structure-guided medicinal chemistry. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to unlock the full potential of this promising fragment in their drug discovery endeavors.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Pyridines in Modern Drug Discovery

Biaryl scaffolds are a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The introduction of heteroaromatic rings, such as pyridine, into these structures is a widely employed strategy to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity. Specifically, the (5-Chloro-6-ethoxypyridin-3-yl) moiety represents a valuable building block. The presence of a chlorine atom and an ethoxy group provides handles for further functionalization and can influence the electronic and conformational properties of the final molecule, making it a desirable synthon for the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3] This application note provides a detailed, robust protocol for the efficient cross-coupling of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid with a variety of aryl halides. The causality behind the selection of catalysts, ligands, bases, and solvent systems will be thoroughly discussed, providing researchers with a comprehensive guide for the synthesis of these important biaryl structures.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the cross-coupling reaction. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd [R-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [R-Pd(II)-R']Ln OxAdd->Transmetalation Transmetalation (R'-B(OH)2, Base) Transmetalation->Pd0 Regeneration of Catalyst Product R-R' Biaryl Product Transmetalation->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[5]

  • Transmetalation: This is often the rate-determining step, especially with heteroaryl boronic acids. The organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[3][6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Challenges with Heteroaryl Boronic Acids

The cross-coupling of heteroaryl boronic acids, such as this compound, can present unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, heteroaryl boronic acids are often susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source.

Recommended Protocol for the Cross-Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with a range of aryl bromides and iodides. Optimization may be required for less reactive aryl chlorides or sterically hindered coupling partners.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add Solids: This compound Aryl Halide Pd Catalyst & Ligand Base start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC or LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify end End: Characterized Product purify->end caption Figure 2: General Experimental Workflow.

Caption: General Experimental Workflow.

Reagents and Recommended Conditions
ComponentRecommendationEquivalentsRationale
Aryl Halide Aryl bromide or iodide1.0Aryl bromides and iodides are generally more reactive in the oxidative addition step compared to aryl chlorides.
This compound N/A1.2 - 1.5A slight excess is used to drive the reaction to completion and to compensate for any potential protodeboronation.
Palladium Pre-catalyst Pd(PPh₃)₄ or Pd₂(dba)₃1-5 mol %Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. Pd₂(dba)₃ is a stable Pd(0) source that requires a ligand.
Ligand PPh₃ or a Buchwald ligand (e.g., SPhos, XPhos)2-10 mol %For simple couplings, PPh₃ is often sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), bulky, electron-rich Buchwald ligands can significantly improve yields by promoting both oxidative addition and reductive elimination.[7]
Base K₃PO₄ or K₂CO₃2.0 - 3.0A moderately strong inorganic base is crucial for activating the boronic acid for transmetalation. K₃PO₄ is often effective for challenging couplings.
Solvent 1,4-Dioxane or Toluene/Water (e.g., 4:1)N/AAnhydrous aprotic solvents like dioxane or toluene can minimize protodeboronation. A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the active borate species.
Temperature 80-110 °CN/AThe reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)N/AEssential to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %), and base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Optimization Strategies

For challenging couplings, such as those involving aryl chlorides or sterically demanding substrates, systematic optimization of the reaction parameters is recommended:

  • Ligand Screening: If the initial conditions with PPh₃ give low yields, screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7]

  • Base and Solvent System: Evaluate different bases (e.g., Cs₂CO₃, KF) and solvent systems (e.g., anhydrous THF, toluene, or aqueous mixtures). For boronic acids prone to decomposition, the use of boronate esters (e.g., pinacol esters) can improve stability.[3]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to increased side product formation. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify the optimal balance.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable biaryl pyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of aryl halide coupling partners. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

Application Notes and Protocols: Reaction Monitoring Techniques for Suzuki Coupling of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Heteroaryl Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds. The incorporation of heteroaromatic structures is a vital strategy in drug design, influencing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. However, the use of heteroaryl boronic acids in these couplings presents a unique set of challenges that can impede reaction efficiency and product yield.

Heteroaryl boronic acids are notoriously prone to several competing and side reactions:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, which can be exacerbated by the presence of water and basic conditions. This decomposition pathway reduces the concentration of the active nucleophile, often necessitating the use of excess boronic acid to achieve satisfactory yields.

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms present in many heteroaryl rings can coordinate to the palladium catalyst, leading to its deactivation. This is famously exemplified by the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid functionality results in lower yields.

  • Homocoupling: The presence of oxygen can promote the unwanted homocoupling of boronic acids, leading to impurities and reduced yield of the desired cross-coupled product.

  • Solubility Issues: Highly polar heterocyclic compounds often exhibit poor solubility in common organic solvents, which can hinder reaction kinetics and lead to heterogeneous mixtures that are difficult to monitor and control.

Given these challenges, the ability to accurately monitor the progress of Suzuki coupling reactions involving heteroaryl boronic acids is not just beneficial—it is critical for process understanding, optimization, and ensuring the consistent quality of the final product. This guide provides a detailed overview of various reaction monitoring techniques, from traditional offline methods to modern in-situ Process Analytical Technology (PAT), offering practical protocols and insights to navigate the intricacies of these vital transformations.

Offline Monitoring Techniques: The Foundation of Reaction Analysis

Offline techniques involve withdrawing a sample from the reaction mixture at specific time points, quenching the reaction within the sample, and then analyzing it using established analytical methods. While not providing real-time data, these methods are robust, widely accessible, and form the basis of reaction kinetics and endpoint determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile tool for monitoring the progress of Suzuki coupling reactions. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts.

Causality Behind Experimental Choices:

  • Quenching: Immediate quenching of the reaction in the aliquot is crucial to prevent further reaction after sampling, which would lead to inaccurate kinetic data. Acidification is a common and effective method.

  • Solvent Selection: The mobile phase composition is optimized to achieve good separation of all components. A gradient elution is often necessary to resolve compounds with a wide range of polarities.

  • Detector Choice: A Diode Array Detector (DAD) or UV-Vis detector is standard for aromatic and heteroaromatic compounds, as they typically possess strong chromophores.

Protocol: HPLC Monitoring of a Heteroaryl Suzuki Coupling
  • Sample Preparation: At designated time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent containing a small amount of acid (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 95% A, ramping to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where all key components have significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the starting materials and the product to determine their relative concentrations over time. This data can be used to calculate reaction conversion and monitor the formation of any significant byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for monitoring reactions with volatile and thermally stable components. It provides both quantitative data (from the GC flame ionization detector, FID) and qualitative structural information (from the mass spectrometer).

Causality Behind Experimental Choices:

  • Derivatization: For non-volatile or thermally labile compounds, derivatization (e.g., silylation) may be necessary to increase their volatility and stability for GC analysis.

  • Injection Port Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal decomposition of the analytes.

  • Column Choice: A non-polar or medium-polarity column is typically used for the separation of aromatic and heteroaromatic compounds.

Protocol: GC-MS Monitoring
  • Sample Preparation: Withdraw an aliquot and quench it as described for HPLC.

  • Perform a liquid-liquid extraction if necessary to transfer the analytes into a volatile organic solvent compatible with GC analysis (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration.

  • GC-MS Analysis:

    • Column: A capillary column such as a DB-5ms or HP-5ms.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Injector: Split/splitless injector, typically in split mode to avoid column overloading.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Data Analysis: Monitor the disappearance of reactant peaks and the appearance of the product peak in the total ion chromatogram (TIC). Use the mass spectra to confirm the identity of the peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information and is inherently quantitative, making it an excellent tool for reaction monitoring. Both ¹H and nucleus-specific (e.g., ¹⁹F, ³¹P) NMR can be utilized.

Causality Behind Experimental Choices:

  • Deuterated Solvents: While direct analysis of reaction mixtures is possible with modern benchtop NMR instruments that can lock onto a proton signal, traditionally, samples are dissolved in a deuterated solvent for analysis.

  • Internal Standard: For accurate quantification, a known amount of an internal standard (a compound that does not react or interfere with the reaction components) is added to the sample.

Protocol: ¹H NMR Monitoring
  • Sample Preparation: Withdraw an aliquot and quench it.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Analysis: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and the internal standard. The relative molar amounts can be calculated from the integral values, providing a quantitative measure of reaction progress.

Process Analytical Technology (PAT): Real-Time, In-Situ Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). In-situ monitoring techniques are central to PAT, providing continuous data streams that offer a deeper understanding of reaction kinetics, mechanisms, and potential deviations.

In-Situ Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that is particularly well-suited for in-situ reaction monitoring. It can be used to analyze solid suspensions and solutions, and the characteristic Raman bands of reactants and products can be tracked over time.

Causality Behind Experimental Choices:

  • Probe Placement: The immersion probe must be positioned in a representative part of the reaction mixture, avoiding stagnant zones.

  • Laser Wavelength and Power: The choice of laser wavelength and power is critical to maximize the Raman signal while avoiding sample degradation or fluorescence.

  • Chemometrics: Multivariate data analysis techniques, such as Principal Component Analysis (PCA), are often employed to deconvolve complex spectral data and extract quantitative information.

Protocol: In-Situ Raman Monitoring
  • Setup:

    • Insert a Raman immersion probe into the reaction vessel through a dedicated port.

    • Ensure the probe window is clean and fully immersed in the reaction mixture.

  • Data Acquisition:

    • Acquire a reference spectrum of the reaction mixture before initiating the reaction.

    • Once the reaction is started, continuously acquire Raman spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify characteristic Raman bands for the starting material and the product. Biaryls often show a characteristic peak around 1600 cm⁻¹ that is absent in the starting materials.

    • Plot the intensity of these characteristic peaks over time to generate a reaction profile.

    • For quantitative analysis, build a calibration model using spectra from reactions with known compositions.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

Similar to Raman, FTIR spectroscopy provides real-time information about the changes in functional groups during a reaction. It is particularly sensitive to changes in dipole moments, making it complementary to Raman spectroscopy.

Causality Behind Experimental Choices:

  • Probe Type: Attenuated Total Reflectance (ATR) probes are commonly used for in-situ monitoring as they are robust and provide high-quality spectra of liquid phases.

  • Background Spectrum: A background spectrum of the solvent and initial reactants is essential for accurate subtraction and interpretation of the subsequent reaction spectra.

Protocol: In-Situ FTIR Monitoring
  • Setup:

    • Insert an ATR-FTIR probe into the reaction vessel.

  • Data Acquisition:

    • Record a background spectrum of the reaction mixture at the initial time point.

    • Continuously collect spectra throughout the reaction.

  • Data Analysis:

    • Monitor the disappearance of vibrational bands associated with the reactants (e.g., C-Br stretch) and the appearance of bands corresponding to the product.

    • Use peak height or area to track the concentration changes over time.

Data Presentation and Comparison

TechniqueModeData TypeThroughputKey AdvantagesKey Limitations
HPLC OfflineQuantitativeLowHigh sensitivity and resolution, widely applicable.Time-consuming sample preparation, not real-time.
GC-MS OfflineQuantitative & QualitativeLowProvides structural information, good for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR OfflineQuantitative & StructuralLowHighly quantitative, provides detailed structural information.Requires deuterated solvents (typically), lower throughput.
Raman In-situReal-time, QuantitativeHighNon-destructive, minimal sample prep, good for solids and solutions.Can be affected by fluorescence, may require chemometrics.
FTIR In-situReal-time, QuantitativeHighNon-destructive, sensitive to polar functional groups.Water can be a strong interferent, probe can be fouled.

Visualizing Workflows

Experimental Workflow for Offline Monitoring

G cluster_0 Reaction Vessel cluster_1 Sampling & Quenching cluster_2 Sample Preparation cluster_3 Analysis reaction Suzuki Coupling Reaction sampling Withdraw Aliquot at t = x reaction->sampling quenching Quench Reaction (e.g., with acid) sampling->quenching prep Dilution / Extraction / Filtration / Derivatization quenching->prep analysis HPLC / GC-MS / NMR prep->analysis data Kinetic Data & Endpoint Determination analysis->data

Caption: General workflow for offline reaction monitoring techniques.

Experimental Workflow for In-Situ (PAT) Monitoring

G cluster_0 Reaction Vessel cluster_1 Real-Time Analysis reaction Suzuki Coupling Reaction probe In-situ Probe (Raman or FTIR) spectrometer Spectrometer probe->spectrometer computer Data Acquisition & Chemometric Analysis spectrometer->computer data Real-Time Reaction Profile & Process Understanding computer->data

Caption: Workflow for in-situ reaction monitoring using PAT tools.

Conclusion

The successful development and scale-up of Suzuki coupling reactions involving heteroaryl boronic acids hinge on a thorough understanding of the reaction's progress and the mitigation of inherent challenges. While traditional offline methods like HPLC, GC-MS, and NMR provide a solid foundation for reaction analysis, the adoption of in-situ PAT tools such as Raman and FTIR spectroscopy offers a paradigm shift towards real-time process control and deeper mechanistic insight. By selecting the appropriate monitoring technique based on the specific reaction characteristics and developmental stage, researchers and drug development professionals can accelerate optimization, ensure batch-to-batch consistency, and ultimately deliver higher quality products more efficiently.

Application Notes and Protocols for the Large-Scale Synthesis Utilizing (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Modern Drug Discovery

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid has emerged as a critical building block in contemporary medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a boronic acid moiety on a pyridine scaffold, makes it an invaluable precursor for the synthesis of complex molecular architectures. This substituted pyridine ring is a common motif in a variety of biologically active compounds, and the boronic acid functionality allows for its efficient incorporation into target molecules via robust carbon-carbon bond-forming reactions.

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boronic acid reagents and their byproducts. In the context of large-scale synthesis for active pharmaceutical ingredient (API) production, the Suzuki-Miyaura coupling is a frequently employed and highly reliable method for constructing biaryl and heteroaryl structures, which are prevalent in many drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in large-scale synthesis. It offers in-depth technical insights, a detailed representative protocol, and practical guidance to navigate the challenges associated with scaling up this important transformation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a key starting material is paramount for successful process development and scale-up. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₉BClNO₃--INVALID-LINK--
Molecular Weight 201.42 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
CAS Number 1150114-68-3--INVALID-LINK--
Storage Conditions Store in a cool, dry place under an inert atmosphere. Recommended storage at 2-8 °C.--INVALID-LINK--

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition r1x Ar-X (Aryl Halide) r1x->pd_complex transmetalation_complex Ar-Pd(II)(R)L_n pd_complex->transmetalation_complex Transmetalation boronate [R-B(OH)3]^- boronate->transmetalation_complex boronic_acid R-B(OH)2 boronic_acid->boronate Activation base Base (e.g., K2CO3) base->boronate transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl. For chloro-heterocycles like those often coupled with our boronic acid, this step can be challenging and often requires specialized, electron-rich phosphine ligands to facilitate the reaction.

2. Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and can influence the reaction rate and yield.

3. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Large-Scale Synthesis Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a representative example for the large-scale Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is crucial to note that this protocol should be optimized for each specific substrate and scale.

Reaction Scheme:

Materials and Equipment:
  • Reactants:

    • This compound (1.0 eq)

    • Aryl bromide (Ar-Br) (1.0-1.2 eq)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.1 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02-0.2 mol%)

  • Base:

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent:

    • 1,4-Dioxane or Toluene

    • Water (degassed)

  • Work-up and Purification:

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography (if necessary)

    • Suitable crystallization solvent (e.g., isopropanol, ethanol/water)

  • Equipment:

    • Glass-lined or stainless steel reactor suitable for the intended scale, equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

    • Inert atmosphere system (nitrogen or argon)

    • Heating and cooling system

    • Filtration equipment (e.g., Nutsche filter)

    • Drying oven

Experimental Workflow:

The Alchemist's Modern Toolkit: Advanced Synthesis of Bioactive Molecules and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Synthesis in Modern Medicine

In the intricate dance of drug discovery and development, synthetic chemistry is the choreographer. It is the art and science of creating complex molecules from simpler ones, a discipline that has evolved from the first synthesis of urea to the assembly of life-saving therapeutics once thought impossible to construct.[1] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the modern synthetic methodologies that are the driving force behind today's and tomorrow's medicines. We will delve into the core principles, field-proven insights, and detailed protocols of key synthetic strategies that empower chemists to build diverse compound libraries, refine drug candidates, and forge entirely new therapeutic modalities.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Bonds with Precision

Palladium-catalyzed cross-coupling reactions represent a revolutionary advancement in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with exceptional efficiency and selectivity.[2][3] These reactions have become indispensable tools in pharmaceutical research, streamlining the synthesis of a vast array of biologically active compounds.[2]

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.

Causality Behind Experimental Choices: The choice of catalyst (a palladium source and a ligand), base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The solvent must solubilize the reactants and facilitate the reaction kinetics.

The Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R1-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Boronate R2-B(OR)2 Boronate->Transmetal Halide R1-X Halide->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Pharmaceutical Synthesis: The Case of Atorvastatin (Lipitor®)

Atorvastatin, a blockbuster drug for lowering cholesterol, features a complex pentasubstituted pyrrole core.[5] While the industrial synthesis often relies on a Paal-Knorr cyclocondensation, alternative and convergent strategies have been developed that utilize Suzuki-Miyaura coupling to introduce key aryl moieties.[5]

Protocol 1: Representative Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation [6]

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.05 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

    • Toluene (2.0 mL)

  • Procedure:

    • To a 10 mL flask equipped with a magnetic stirrer, add the aryl bromide, arylboronic acid, K₂CO₃, and Pd₂(dba)₃.

    • Add toluene to the flask.

    • Stir the reaction mixture under reflux for 4 hours.

    • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

    • Wash the mixture with a 1.5 M sodium hydroxide solution (2 x 5 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Loading 5 mol%Sufficient to ensure a reasonable reaction rate without excessive cost.
Base K₂CO₃ (2.0 equiv)A common and effective base for activating the boronic acid.
Solvent TolueneA non-polar solvent suitable for dissolving the reactants and for reflux temperatures.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed efficiently.

"Click" Chemistry: Rapid and Reliable Molecular Construction

Introduced by K.B. Sharpless in 2001, "click" chemistry describes a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[7] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[8]

Causality Behind Experimental Choices: The CuAAC reaction is prized for its simplicity and robustness. The copper(I) catalyst is crucial for accelerating the reaction, which is otherwise very slow.[2] The reaction is often performed in aqueous media, making it biocompatible and environmentally friendly.[9] The choice of a copper source and a reducing agent (to generate Cu(I) in situ) or a stabilizing ligand is key to a successful reaction.

Application in Pharmaceutical Synthesis: The Case of Sofosbuvir (Sovaldi®)

Sofosbuvir is a direct-acting antiviral medication that has revolutionized the treatment of Hepatitis C.[10] While its core synthesis involves nucleoside chemistry, click chemistry is a powerful tool for creating derivatives and probes for studying its mechanism of action. The triazole ring formed via CuAAC is an excellent isostere for an amide bond and is stable under physiological conditions.[11]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2][8]

  • Materials:

    • Terminal alkyne (1.0 mmol)

    • Azide (1.0 mmol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 eq.)

    • Sodium ascorbate (0.2 mmol, 0.2 eq.)

    • tert-Butanol/Water (1:1 mixture, 4 mL)

  • Procedure:

    • Dissolve the terminal alkyne in the tert-butanol/water mixture.

    • Add the azide to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water (1 mL).

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water (1 mL).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alkyne Dissolve Alkyne Mix Combine Reactants Alkyne->Mix Azide Add Azide Azide->Mix NaAsc Prepare Sodium Ascorbate Solution Add_NaAsc Add Sodium Ascorbate NaAsc->Add_NaAsc CuSO4 Prepare CuSO4 Solution Add_CuSO4 Add CuSO4 CuSO4->Add_CuSO4 Mix->Add_NaAsc Add_NaAsc->Add_CuSO4 Stir Stir at RT Add_CuSO4->Stir Extract Aqueous Workup & Extraction Stir->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Triazole Product Purify->Product

Caption: A generalized workflow for a CuAAC "click" reaction.

Asymmetric Synthesis: Crafting Chirality with Control

Chirality is a fundamental property of many drug molecules, where different enantiomers can have vastly different biological activities.[12] Asymmetric synthesis enables the selective production of a single enantiomer, which is crucial for drug efficacy and safety.[13]

Biocatalytic Ketone Reduction: Nature's Approach to Chiral Alcohols

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity.[14] The reduction of prochiral ketones to chiral alcohols is a prime example, where enzymes like ketoreductases (KREDs) can produce a single enantiomer with high purity.[15]

Causality Behind Experimental Choices: The choice of microorganism or isolated enzyme is dictated by the desired stereochemical outcome (R or S alcohol). The reaction is typically performed in an aqueous buffer to maintain the enzyme's activity. A co-factor regeneration system (often using a sacrificial alcohol like isopropanol and a second enzyme) is necessary for the reaction to proceed to completion.

Application in Pharmaceutical Synthesis: Chiral Intermediates for Statins

The synthesis of many statin drugs, including Atorvastatin, involves chiral alcohol intermediates.[7] Biocatalytic reduction provides a green and efficient method for producing these building blocks with high enantiomeric excess.[16]

Protocol 3: Biocatalytic Reduction of a Prochiral Ketone [15][17]

  • Materials:

    • Prochiral ketone (e.g., acetophenone)

    • Whole cells (e.g., carrot root pieces) or isolated ketoreductase

    • Phosphate buffer (pH 7.0)

    • Co-substrate for cofactor regeneration (e.g., isopropanol)

  • Procedure:

    • In a flask, suspend the biocatalyst (e.g., finely chopped carrot roots) in the phosphate buffer.

    • Add the prochiral ketone to the suspension.

    • If using an isolated enzyme, add the co-substrate and NAD(P)H cofactor.

    • Shake the flask at room temperature for 24-48 hours.

    • Monitor the reaction progress by GC or chiral HPLC.

    • Upon completion, filter off the biocatalyst.

    • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers and concentrate.

    • Purify the resulting chiral alcohol by column chromatography.

ParameterConditionRationale
Biocatalyst Whole cells or isolated enzymeProvides the necessary stereoselectivity.
Solvent Aqueous bufferMaintains enzyme stability and activity.
Temperature Room TemperatureMild conditions prevent enzyme denaturation.
pH ~7.0Optimal for the activity of most ketoreductases.

Flow Chemistry: A Paradigm Shift in Pharmaceutical Manufacturing

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[18] This approach offers enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability.[19]

Causality Behind Experimental Choices: The small dimensions of flow reactors allow for superior heat and mass transfer, enabling reactions to be run at higher temperatures and pressures safely.[20] Precise control over residence time ensures consistent product quality and can minimize the formation of byproducts.[18]

Application in Pharmaceutical Manufacturing: Synthesis of Active Pharmaceutical Ingredients (APIs)

Flow chemistry is increasingly being adopted for the synthesis of APIs, offering a more sustainable and efficient alternative to batch processing.[10][21] The synthesis of the kinase inhibitor Imatinib (Gleevec®) has been successfully demonstrated in a continuous flow setup.[22]

Flow_Chemistry_Setup ReagentA Reagent A Syringe Pump Mixer T-Mixer ReagentA->Mixer ReagentB Reagent B Syringe Pump ReagentB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A basic schematic of a continuous flow chemistry setup.

Protocol 4: General Setup for a Flow Chemistry Reaction

  • Equipment:

    • Syringe pumps

    • T-mixer

    • Tubing reactor (e.g., PFA or stainless steel)

    • Heating/cooling unit

    • Back pressure regulator

    • Collection vessel

  • Procedure:

    • Prepare stock solutions of the reactants in a suitable solvent.

    • Load the solutions into separate syringes and place them on the syringe pumps.

    • Set the desired flow rates for each pump to control stoichiometry and residence time.

    • Set the temperature of the reactor.

    • Start the pumps to introduce the reagents into the T-mixer, where they combine and enter the reactor.

    • The reaction mixture flows through the reactor, allowing the reaction to proceed.

    • The product stream passes through the back pressure regulator and is collected.

    • Once the system reaches a steady state, collect the product over a set period.

    • Analyze the collected product to determine yield and purity.

ParameterAdvantage of Flow Chemistry
Temperature Control Superior heat exchange allows for rapid heating/cooling and better control of exothermic reactions.
Mixing Efficient and rapid mixing leads to improved reaction rates and selectivity.
Safety Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates.
Scalability Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel.[23]

Total Synthesis of Complex Natural Products: Conquering Molecular Mountains

The total synthesis of complex natural products like Paclitaxel (Taxol®) is a monumental undertaking that showcases the power and elegance of organic synthesis.[24] These endeavors not only provide access to valuable therapeutic agents but also drive the development of new synthetic methodologies.[25]

The Case of Paclitaxel (Taxol®): A Landmark in Total Synthesis

Paclitaxel, a potent anticancer agent, possesses a highly complex and challenging molecular architecture.[1] The first total synthesis, completed by Robert A. Holton's group in 1994, was a landmark achievement.[26] The synthesis is a linear sequence starting from a commercially available natural product, patchoulene oxide.[26]

Key Strategic Steps in the Holton Synthesis:

  • Starting Material: Use of patchoulene oxide, which already contains 15 of the 20 carbon atoms of the Taxol core, significantly shortened the synthesis.[26]

  • Key Reactions: The synthesis features several key transformations, including a Chan rearrangement to form the C ring and a sulfonyloxaziridine enolate oxidation.[26]

  • Convergent Approach: The final step involves the attachment of the side chain (the "tail") to the fully assembled tetracyclic core (the "head"), a strategy known as a convergent synthesis.[26]

The total synthesis of complex molecules like Paclitaxel is a testament to the ingenuity of synthetic chemists and their ability to construct intricate molecular architectures with atomic precision.[27]

References

Navigating the Synthesis of Complex Molecules: A Guide to Protecting Group Strategies for Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, pyridine boronic acids are indispensable building blocks. However, their inherent chemical properties—notably the electron-deficient nature of the pyridine ring and the susceptibility of the carbon-boron bond to cleavage—present significant challenges for chemists. This guide provides an in-depth exploration of protecting group strategies to mitigate these issues, offering researchers, scientists, and drug development professionals a comprehensive resource of field-proven insights and detailed protocols.

The Challenge of Pyridine Boronic Acids

Pyridine boronic acids are notoriously unstable, especially when the boronic acid moiety is at the 2-position of the ring.[1][2] The primary pathway for decomposition is protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid with a hydrogen atom.[2] This process is often accelerated under acidic or even neutral aqueous conditions.[2] The electron-withdrawing nature of the pyridine nitrogen exacerbates this instability, making these reagents difficult to handle, purify, and store, which can severely limit their utility in lengthy synthetic sequences.[1]

To overcome these hurdles, a judicious choice of protecting groups for both the pyridine nitrogen and the boronic acid functionality is essential. This allows for the temporary masking of these reactive sites, enabling a broader range of chemical transformations on other parts of the molecule.[3]

Strategic Protection of the Pyridine Nitrogen

Two primary strategies have emerged for the protection of the pyridine nitrogen: N-oxidation and N-Boc protection.

Pyridine N-Oxide: A Versatile Intermediate

The formation of a pyridine N-oxide is a well-established method to modulate the electronic properties of the pyridine ring.[4] The N-oxide group is strongly electron-withdrawing, which can influence the reactivity of the ring in subsequent transformations. Furthermore, it can be readily removed to regenerate the pyridine functionality.

Protocol 1: N-Oxidation of a Pyridine Derivative

This protocol provides a general procedure for the N-oxidation of a pyridine compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Pyridine derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyridine derivative (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridine N-oxide.[5]

Deprotection of Pyridine N-Oxides

The removal of the N-oxide is typically achieved through reduction. A variety of reagents can be employed, with phosphorus trichloride (PCl₃) being a common choice for its efficiency.[2][6]

Protocol 2: Deoxygenation of a Pyridine N-Oxide with PCl₃

This protocol outlines a general method for the deoxygenation of a pyridine N-oxide.

Materials:

  • Pyridine N-oxide derivative

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyridine N-oxide (1.0 equiv) in anhydrous DCM or CHCl₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same solvent (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][7]

Visualization 1: N-Oxide Protection/Deprotection Workflow

G Start Pyridine Boronic Acid Derivative Protect N-Oxidation (e.g., m-CPBA) Start->Protect Protected Pyridine N-Oxide Boronic Acid Derivative Protect->Protected React Multi-step Synthesis (Various Reactions) Protected->React Deprotect Deoxygenation (e.g., PCl3) React->Deprotect End Final Pyridine Product Deprotect->End G Start Aminopyridine Boronic Acid Derivative Protect Boc Protection (Boc2O, base) Start->Protect Protected Boc-Aminopyridine Boronic Acid Derivative Protect->Protected React Multi-step Synthesis (e.g., Suzuki Coupling) Protected->React Deprotect Acidic Deprotection (TFA or HCl) React->Deprotect End Final Aminopyridine Product Deprotect->End G cluster_0 Pinacol Ester Strategy cluster_1 MIDA Ester Strategy Start_Pin Pyridine Boronic Acid Protect_Pin Esterification (Pinacol, Dean-Stark) Start_Pin->Protect_Pin Protected_Pin Pyridine Boronic Acid Pinacol Ester Protect_Pin->Protected_Pin Deprotect_Pin Hydrolysis (e.g., acid or base) Protected_Pin->Deprotect_Pin Deprotect_Pin->Start_Pin Regeneration Start_MIDA Pyridine Boronic Acid Protect_MIDA Esterification (MIDA) Start_MIDA->Protect_MIDA Protected_MIDA Pyridine MIDA Boronate Protect_MIDA->Protected_MIDA Deprotect_MIDA Mild Basic Hydrolysis (in situ) Protected_MIDA->Deprotect_MIDA Deprotect_MIDA->Start_MIDA Regeneration

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 5-chloro-6-ethoxypyridin-3-yl boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Low Yields in the Suzuki Coupling of 5-chloro-6-ethoxypyridin-3-yl Boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-chloro-6-ethoxypyridin-3-yl boronic acid. As Senior Application Scientists, we understand that coupling reactions involving complex heteroaromatics can be sensitive. This document moves beyond generic advice to provide a structured, in-depth troubleshooting framework grounded in mechanistic principles.

The specific boronic acid , 5-chloro-6-ethoxypyridin-3-yl boronic acid, presents a unique set of challenges. The pyridine nitrogen can coordinate to and inhibit the palladium catalyst, while the electron-donating ethoxy group can increase the molecule's susceptibility to protodeboronation—a common and frustrating side reaction that cleaves the C-B bond.[1][2] This guide will help you diagnose the root cause of low yields and systematically optimize your reaction for success.

We will address the most common failure modes in a question-and-answer format, explaining the underlying chemistry and providing actionable protocols.

Primary Symptom: Low to No Product Formation with Starting Material Recovery

This is the most common starting point. It suggests that the catalytic cycle is stalled or proceeding at an impractically slow rate. The first step is to rigorously assess your reaction setup and reagents before moving to parameter optimization.

Question 1: I'm seeing little to no conversion of my aryl halide. What are the most fundamental parameters to check first?

Answer: Before assuming a complex mechanistic issue, it is critical to validate the foundational components of the reaction. Inefficiency here is the most frequent cause of failure.

  • Catalyst Activity & Oxygen Contamination: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. More importantly, oxygen can oxidatively damage the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[3]

    • Actionable Advice: Ensure your solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes).[4] Assemble your reaction under a positive pressure of an inert gas. Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which is designed for rapid, clean generation of the active Pd(0) species under the reaction conditions.[3][5]

  • Reagent Purity & Stability: Boronic acids, especially electron-rich heteroaryl boronic acids, can degrade upon storage.[5][6]

    • Actionable Advice: Verify the purity of your 5-chloro-6-ethoxypyridin-3-yl boronic acid by NMR or LC-MS. If it has been stored for a long time, consider using a fresh batch. As we will discuss later, converting it to a more stable boronate ester may be necessary.

  • Base & Solvent Interplay: The choice and quality of your base are paramount. The base activates the boronic acid for the transmetalation step.[3] For solid bases like K₃PO₄ or K₂CO₃, solubility and particle size matter.

    • Actionable Advice: If using anhydrous conditions with a base like K₃PO₄, a small amount of water is often required for it to be effective.[6][7] Ensure solid bases are finely powdered to maximize surface area. Confirm your solvent is anhydrous if the protocol demands it.

Question 2: My initial checks are fine, but the reaction still fails. How do I address potential catalyst inhibition or a slow oxidative addition?

Answer: This points to a problem with the catalyst's interaction with your specific substrates. The pyridine nitrogen in your boronic acid can act as a ligand, coordinating to the palladium center and preventing it from participating in the catalytic cycle. Furthermore, if your coupling partner is an electron-rich or sterically hindered aryl chloride, the initial oxidative addition step can be rate-limiting.[8][9]

The solution lies in selecting a ligand that can overcome these challenges. The ideal ligand will be both bulky and electron-rich.

  • Bulky Ligands: Promote the final, product-forming reductive elimination step and can prevent the pyridine nitrogen from binding effectively to the palladium center.[9]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which accelerates the oxidative addition of aryl chlorides.[10][11]

A systematic screening of ligands is the most logical next step.

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

  • Preparation: In a glovebox, arrange an array of reaction vials, each with a small stir bar.

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), 5-chloro-6-ethoxypyridin-3-yl boronic acid (1.5 equiv), and the chosen base (2.5 equiv).

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Initiation: Add the specified palladium precatalyst and ligand to each vial, followed by the degassed solvent.

  • Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath. Stir for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (2.5 equiv)Solvent SystemTemp (°C)% Conversion (LC-MS)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)100Baseline
2Pd₂(dba)₃ (2)dppf (4)K₂CO₃Dioxane/H₂O (4:1)100
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)100
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O (4:1)100
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ Dioxane/H₂O (4:1)100
6Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ Dioxane/H₂O (4:1)100
7XPhos Pd G3 (2)-K₃PO₄t-Amyl Alcohol100
8XPhos Pd G3 (2)-K₃PO₄Toluene/H₂O (10:1)100

This table provides a template for your screening experiment. Buchwald ligands like SPhos and XPhos are often highly effective for challenging heteroaryl couplings.[8][9]

Secondary Symptom: Significant Protodeboronation Byproduct Observed

If you observe a significant amount of 2-chloro-3-ethoxypyridine in your reaction mixture (the boronic acid with the -B(OH)₂ group replaced by -H), then protodeboronation is the primary culprit for your low yield. This side reaction is particularly prevalent with electron-rich heteroaryl boronic acids, where the carbon-boron bond is susceptible to cleavage by a proton source (often water).[2][5]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl Ar-Pd(II)L₂-Py Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Py (Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArylX Aryl-X ArylX->OxAdd Halide Substrate Boronic Py-B(OH)₂ + Base Boronic->Transmetal Boronic Acid Substrate Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Validate Reagents - Fresh Boronic Acid? - Active Catalyst? - Dry/Degassed Solvents? start->check_reagents reagents_ok Reagents Validated check_reagents->reagents_ok All OK screen_conditions Step 2: Screen Conditions - Ligands (e.g., SPhos, XPhos) - Bases (e.g., K₃PO₄, Cs₂CO₃) - Solvents (e.g., Dioxane, Toluene) reagents_ok->screen_conditions yield_improves Yield Improved? screen_conditions->yield_improves optimize Step 4: Optimize Concentration, Temp, Time yield_improves->optimize Yes check_byproducts Step 3: Analyze Byproducts LC-MS / GC-MS yield_improves->check_byproducts No end Successful Coupling optimize->end deboronation Protodeboronation (Py-H) is Major Byproduct check_byproducts->deboronation mitigate_deboronation Mitigate Deboronation: - Milder Base (CsF) - Anhydrous Conditions - Protect as MIDA Ester deboronation->mitigate_deboronation mitigate_deboronation->screen_conditions Re-screen with new conditions

References

Technical Support Center: Purification of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered during the purification of this and structurally similar heteroaromatic boronic acids. Boronic acids are notoriously challenging to purify due to their unique chemical properties, including their tendency to form anhydrides and their amphoteric nature. This resource combines established chemical principles with field-proven techniques to empower you to achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low Purity After Synthesis (Presence of Multiple Spots on TLC)

Probable Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving starting materials.

  • Side Reactions: Formation of byproducts such as homocoupling of the Grignard reagent or starting halide, or protodeboronation (loss of the boronic acid group).[1]

  • Decomposition: The product may be degrading during the work-up or upon standing. Boronic acids can be sensitive to heat and strong acidic or basic conditions.[2]

Solutions:

  • Optimize Reaction Conditions:

    • Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of organometallic intermediates and protodeboronation.

    • Carefully control the temperature during the addition of reagents.

    • Consider using a slight excess of the boronic ester precursor to drive the reaction to completion.

  • Careful Work-up:

    • Perform the aqueous quench at a low temperature to minimize decomposition.

    • Use a buffered aqueous solution (e.g., saturated ammonium chloride) for the quench to avoid harsh pH changes.

  • Initial Purification by Extraction:

    • An acid-base extraction can be a powerful first-pass purification step. Boronic acids are acidic and can be extracted into a basic aqueous layer (e.g., 1M NaOH or Na2CO3), leaving non-acidic impurities in the organic phase.[3][4] The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the boronic acid, which can be extracted back into an organic solvent like ethyl acetate.[3][4]

Problem 2: Product Streaking or Sticking to the Baseline on Silica Gel Chromatography

Probable Causes:

  • Strong Adsorption: The Lewis acidic boron atom and the polar pyridine nitrogen can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor elution and band broadening.[5]

  • Decomposition on Silica: The acidic nature of silica gel can promote the decomposition of sensitive boronic acids.

Solutions:

  • Modify the Stationary Phase:

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or use commercially available deactivated silica gel.

    • Alternative Stationary Phases: Consider using neutral alumina or C18 reverse-phase silica gel.[3][5]

  • Modify the Mobile Phase:

    • Acidic Modifier: Adding a small amount of a volatile acid like acetic acid or formic acid to the eluent can help to protonate the pyridine nitrogen and reduce its interaction with the silica.[5]

    • Basic Modifier: A small amount of a volatile base like triethylamine or ammonia can be added to the eluent to compete with the boronic acid for binding sites on the silica.[5]

    • Polar Solvents: For highly polar boronic acids, solvent systems like dichloromethane/methanol may be more effective than hexane/ethyl acetate.[4]

  • Boronic Acid to Boronate Ester Conversion:

    • If direct chromatography of the boronic acid is unsuccessful, consider converting it to its corresponding pinacol boronate ester.[3] Boronate esters are generally less polar and more stable on silica gel, making them easier to purify by standard column chromatography. The pure ester can then be hydrolyzed back to the boronic acid if required for the next step.

Problem 3: Difficulty in Obtaining a Crystalline Solid (Product is an Oil or Amorphous Solid)

Probable Causes:

  • Residual Solvents: Trapped solvent molecules can prevent the formation of a well-ordered crystal lattice.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides, which may exist as a mixture with the monomeric form and hinder crystallization.[6]

Solutions:

  • Recrystallization: This is often the most effective method for purifying boronic acids.[5][7][8]

    • Solvent Screening: Experiment with a variety of solvents and solvent systems. Good single solvents for arylboronic acids can include water, ethanol, or ethyl acetate.[5][7] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. For example, dissolve the crude product in a minimum amount of a hot good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy.[5][9]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer, to promote the formation of larger, purer crystals.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

  • Trituration:

    • If recrystallization fails, trituration can be a useful alternative. This involves stirring the crude solid or oil in a solvent in which the desired product is sparingly soluble, but the impurities are soluble.[5] Hexanes or a mixture of ethyl acetate and hexanes are often good choices.

  • Formation of a Crystalline Adduct:

    • Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, leaving impurities behind.[1][3][7] The pure boronic acid can then be regenerated by treating the adduct with an acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically the corresponding protodeboronated compound (5-chloro-6-ethoxypyridine), starting materials from the synthesis, and boronic acid anhydrides (boroxines).[1][6] Depending on the synthetic route, you might also see homocoupled byproducts.

Q2: How should I store purified this compound?

A2: Purified boronic acids should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, such as a desiccator or a freezer.[10] This minimizes exposure to moisture and air, which can promote decomposition and anhydride formation.

Q3: My NMR spectrum looks complex, with broad peaks. What could be the reason?

A3: Broad peaks in the NMR spectrum of a boronic acid are often indicative of the presence of a mixture of the monomeric boronic acid and its oligomeric anhydrides (boroxines). This is a common phenomenon for boronic acids. Running the NMR in a deuterated solvent containing a small amount of water (e.g., DMSO-d6 with a drop of D2O) can sometimes sharpen the signals by shifting the equilibrium towards the monomeric form.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC (RP-HPLC) can be a very effective technique for purifying boronic acids, especially for obtaining high-purity material on a small to medium scale.[11] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.

Q5: Is it necessary to remove the boroxine form before use in a subsequent reaction?

A5: In many cases, it is not necessary to remove the boroxine. The equilibrium between the boronic acid and the boroxine is often readily shifted towards the active monomeric species under the conditions of many cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are typically run in the presence of water and a base.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a robust method for the initial clean-up of crude this compound, particularly for removing non-acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude boronic acid in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution (3 x volume of organic layer). Combine the aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to recover any non-acidic impurities if desired.

  • Cool the combined basic aqueous layers in an ice bath.

  • Slowly acidify the aqueous layer to pH ~2-3 with 1 M HCl while stirring. The pure boronic acid should precipitate as a solid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining highly pure crystalline this compound.

Materials:

  • Purified this compound from extraction or crude material of reasonable purity

  • Recrystallization solvent(s) (e.g., ethyl acetate/hexanes, ethanol/water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the boronic acid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) to dissolve the solid completely.

  • While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Summary

Purification MethodExpected PurityExpected YieldAdvantagesDisadvantages
Acid-Base Extraction 85-95%70-90%Removes non-acidic impurities effectively; scalable.May not remove acidic impurities; potential for product decomposition at extreme pH.
Recrystallization >98%50-80%Can provide very high purity; removes a wide range of impurities.Yield can be lower; requires finding a suitable solvent system.
Silica Gel Chromatography VariableVariableCan separate closely related impurities.Often problematic for boronic acids; risk of decomposition.
Diethanolamine Adduct Formation >97%60-85%Forms highly crystalline solids; good for oily products.Requires an additional reaction and regeneration step.

Visual Workflows

Purification_Decision_Tree start Crude this compound extraction Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 recrystallization Recrystallization check_purity1->recrystallization Purity <98% pure_product Pure Product check_purity1->pure_product Purity >98% check_purity2 Check Purity recrystallization->check_purity2 check_purity2->pure_product Purity >98% oily_product Is the product an oil or non-crystalline? check_purity2->oily_product Purity <98% chromatography Chromatography (RP-HPLC or modified normal phase) chromatography->pure_product oily_product->chromatography No dea_adduct Form Diethanolamine Adduct oily_product->dea_adduct Yes dea_adduct->recrystallization Acid_Base_Extraction_Workflow cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase crude 1. Dissolve Crude Product non_acidic Non-Acidic Impurities extract1 Extract with 1M NaOH crude->extract1 boronate_salt Boronate Salt in 1M NaOH precipitate Precipitated Boronic Acid (pH 2-3) boronate_salt->precipitate Acidify with 1M HCl extract2 Extract with EtOAc precipitate->extract2 extract1->non_acidic extract1->boronate_salt final_product Pure Boronic Acid in EtOAc extract2->final_product

References

Technical Support Center: 5-Chloro-6-ethoxypyridin-3-yl Boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 5-chloro-6-ethoxypyridin-3-yl boronic acid in cross-coupling reactions. As a substituted, electron-deficient heteroaryl boronic acid, this reagent presents unique challenges and opportunities. This document is designed to help you navigate potential side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, focusing on the underlying chemical principles to guide your troubleshooting efforts.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Symptom: Your reaction yields are consistently low, or you are unable to isolate the desired biaryl product.

Probable Causes & Solutions:

One of the most common failure modes in Suzuki-Miyaura couplings involving heteroaryl boronic acids is the premature decomposition of the boronic acid through protodeboronation . Another possibility is the homocoupling of the boronic acid.

Troubleshooting Workflow:

G start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents protodeboronation Suspect Protodeboronation check_reagents->protodeboronation If starting materials are consumed but no product forms homocoupling Suspect Homocoupling check_reagents->homocoupling If bi-pyridyl byproduct is observed catalyst_issue Consider Catalyst Deactivation/Low Activity check_reagents->catalyst_issue If starting materials remain unreacted use_anhydrous Use Anhydrous Solvents and Reagents protodeboronation->use_anhydrous Step 1 degas_solvents Ensure Rigorous Degassing of Solvents homocoupling->degas_solvents Step 1 choose_ligand Use Electron-Rich, Bulky Phosphine Ligands (e.g., Buchwald ligands like SPhos, XPhos) catalyst_issue->choose_ligand Step 1 change_base Switch to a Weaker, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) use_anhydrous->change_base Step 2 lower_temp Lower Reaction Temperature change_base->lower_temp Step 3 protect_boronic_acid Consider in situ formation or use of a boronate ester (e.g., pinacol ester) lower_temp->protect_boronic_acid Advanced Strategy check_atmosphere Maintain a Strict Inert Atmosphere (N2 or Ar) degas_solvents->check_atmosphere Step 2 catalyst_loading Optimize Palladium Catalyst Loading check_atmosphere->catalyst_loading Step 3 use_precatalyst Employ a Pre-formed Palladium Precatalyst choose_ligand->use_precatalyst Step 2 screen_catalysts Screen Different Palladium Sources (e.g., Pd(OAc)2, Pd2(dba)3) use_precatalyst->screen_catalysts Step 3

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.

Detailed Explanation of Solutions:

  • Mitigating Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, often exacerbated by aqueous basic conditions.[1][2][3] 3-Pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, but the electron-deficient nature of the 5-chloro-6-ethoxypyridin-3-yl ring can still render it susceptible.

    • Reaction Conditions: Employ rigorously dried, anhydrous solvents. While some water can be beneficial in Suzuki couplings, excess water, especially with a strong base, can accelerate protodeboronation.

    • Choice of Base: Strong, nucleophilic bases can promote protodeboronation. Switching to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.

    • Temperature: Higher temperatures can increase the rate of protodeboronation.[2] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[1] These esters can then be used directly in the coupling reaction.

  • Preventing Homocoupling: This side reaction leads to the formation of a symmetrical bipyridyl species from two molecules of the boronic acid. It is often mediated by the palladium catalyst, especially in the presence of oxygen.

    • Inert Atmosphere: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (nitrogen or argon) to minimize oxygen levels.

    • Catalyst Loading: While sufficient catalyst is needed, excessive amounts of palladium can sometimes favor homocoupling. Optimize the catalyst loading to find a balance between reaction rate and side product formation.

  • Addressing Catalyst Issues: The pyridine nitrogen in your boronic acid can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]

    • Ligand Selection: The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) can promote the desired catalytic cycle and prevent catalyst deactivation. These ligands can accelerate the rate-limiting transmetalation step for electron-deficient boronic acids.

    • Palladium Source: Using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction.

Issue 2: Formation of Multiple Unidentified Byproducts

Symptom: TLC or LC-MS analysis shows a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

Probable Causes & Solutions:

Besides protodeboronation and homocoupling, other decomposition pathways may be at play, or the reaction conditions may be promoting side reactions with your coupling partner or solvent.

Troubleshooting Protocol:

  • Isolate and Characterize Major Byproducts: If possible, isolate the major byproducts and characterize them by NMR and mass spectrometry. Knowing their structure can provide clues about the undesired reaction pathways.

  • Run Control Reactions:

    • Heat the boronic acid with the base and solvent (without the palladium catalyst and aryl halide) to check for thermal or base-mediated decomposition.

    • Heat the aryl halide with the palladium catalyst, ligand, and base (without the boronic acid) to check for decomposition or side reactions of the coupling partner.

  • Re-evaluate Reaction Parameters:

    • Solvent: Some solvents can participate in side reactions. Consider switching to a more inert solvent system.

    • Base: The choice of base is critical. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, organic bases) is often warranted.

Table 1: Impact of Reaction Parameters on Side Reactions

ParameterEffect on ProtodeboronationEffect on HomocouplingRecommendation for 5-chloro-6-ethoxypyridin-3-yl boronic acid
Base Increased by strong, aqueous basesCan be influenced by base choiceUse weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
Solvent Accelerated by protic solvents (e.g., water, alcohols)Less direct impact, but solvent quality (degassing) is keyUse anhydrous, degassed aprotic solvents like dioxane, THF, or toluene. A small amount of water may be beneficial but should be optimized.
Temperature Rate increases with temperatureCan increase rates of all reactions, including side reactionsStart at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.
Catalyst/Ligand Indirectly, by influencing reaction rateCan be promoted by certain palladium species, especially with O₂Use electron-rich, bulky phosphine ligands (e.g., Buchwald type) with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).

Frequently Asked Questions (FAQs)

Q1: How stable is 5-chloro-6-ethoxypyridin-3-yl boronic acid on the shelf?

A1: Like many boronic acids, 5-chloro-6-ethoxypyridin-3-yl boronic acid can be sensitive to air and moisture over time. It is best stored in a cool, dry place under an inert atmosphere. Over time, boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may have different reactivity in your coupling reaction. It is always recommended to use fresh or properly stored material.

Q2: My Suzuki coupling is very slow. What is the most likely reason?

A2: A slow reaction rate with an electron-deficient boronic acid like this one is often due to a slow transmetalation step in the catalytic cycle. The electron-withdrawing nature of the substituted pyridine ring reduces the nucleophilicity of the organic group being transferred to the palladium center. To accelerate this step, consider the following:

  • Use a stronger base: While this can increase the risk of protodeboronation, a stronger base can facilitate the formation of the more nucleophilic boronate species. A careful balance is needed.

  • Use an electron-rich ligand: Ligands like SPhos or XPhos can increase the electron density on the palladium center, which can accelerate the transmetalation step.

  • Increase the temperature: This will generally increase the rate of all steps in the catalytic cycle, but be mindful of potential side reactions.

Q3: Can I use a boronate ester instead of the boronic acid? What are the advantages?

A3: Yes, using a boronate ester (e.g., pinacol, MIDA) is a common and effective strategy. The main advantages are:

  • Increased Stability: Boronate esters are generally more stable to protodeboronation than the corresponding boronic acids.[1] This can be particularly useful if your reaction requires prolonged heating or strongly basic conditions.

  • Improved Solubility: They often have better solubility in organic solvents.

  • Purification: Boronate esters can often be purified by column chromatography, allowing you to use a higher purity reagent in your coupling reaction.

The main disadvantage is the need for an additional synthetic step to prepare the ester.

Q4: What is the "pyridyl problem" and does it apply to my boronic acid?

A4: The "pyridyl problem" most commonly refers to the challenges associated with 2-pyridyl boronic acids. The proximity of the nitrogen lone pair to the boronic acid group can lead to rapid protodeboronation and catalyst inhibition.[1] Since your boronic acid is a 3-pyridyl derivative, it is less susceptible to these specific intramolecular decomposition pathways. However, the pyridine nitrogen can still act as a Lewis base and interact with the palladium catalyst, so the general principles of using appropriate ligands to maintain catalyst activity still apply.

Visualizing the Reaction Pathways

Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'-B(OH)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ (from H2O, etc.) Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling Pd catalyst, O2

References

Technical Support Center: Managing Impurities in Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing impurities in substituted pyridine boronic acids. The purity of these critical reagents is paramount for the success, reproducibility, and scalability of synthetic routes, particularly in palladium-catalyzed cross-coupling reactions. This guide offers a combination of troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Introduction: The Challenge of Pyridine Boronic Acid Purity

Substituted pyridine boronic acids are indispensable building blocks in modern medicinal chemistry. However, their inherent chemical nature—specifically the presence of the Lewis basic pyridine nitrogen—makes them susceptible to unique degradation pathways and impurity profiles not typically observed with standard aryl boronic acids. These impurities can act as catalyst poisons, participate in unwanted side reactions, and complicate product purification, ultimately impacting yield and the integrity of the final compound. Understanding the origin of these impurities is the first step toward effective management.

Frequently Asked Questions (FAQs)

Impurity Identification and Impact

Q1: What are the most common impurities I should expect in my substituted pyridine boronic acid?

A1: The most prevalent impurities can be categorized into three main groups:

  • Boroxines (Anhydrides): These are cyclic trimeric anhydrides formed by the dehydration of three boronic acid molecules.[1][2] It is common for commercial boronic acids to contain varying levels of the corresponding boroxine.[3][4]

  • Protodeborylation Products: This is the product formed from the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond.[5][6] For example, the protodeborylation of 3-pyridylboronic acid would yield pyridine. This is a significant issue, especially with electron-deficient heteroaromatic boronic acids.[5]

  • Homocoupling Products: These are symmetrical biaryl (or biheteroaryl) species formed from the coupling of two boronic acid molecules.[7][8] This side reaction is often mediated by the palladium catalyst, especially in the presence of oxygen.[7][9]

  • Residual Starting Materials and Synthesis Byproducts: Impurities can also arise from the specific synthetic route used to prepare the boronic acid. For instance, if 2,3-dichloropyridine is a precursor for a borylation reaction, it may be present as a residual impurity.[3]

Q2: How do these impurities affect my Suzuki-Miyaura cross-coupling reaction?

A2: Each type of impurity has a distinct, and often detrimental, impact on cross-coupling reactions:

  • Boroxines: While boroxines can be active coupling partners, their reactivity may differ from the free boronic acid.[3] In reactions with an aqueous base, boroxines can convert back to the active boronic acid in situ.[3] However, high boroxine content can affect reaction stoichiometry if not accounted for, and under strictly anhydrous conditions, its different reactivity profile might lead to lower yields.[3]

  • Protodeborylation Products: The formation of the protodeborylated impurity directly consumes your boronic acid, leading to a reduction in the yield of the desired cross-coupled product.[10] This byproduct can also complicate the purification of your target molecule.[10]

  • Homocoupling Products: The homocoupled dimer is a significant byproduct that reduces the yield of the desired product and often has similar chromatographic properties, making purification challenging.[7][11]

  • Synthesis-Related Impurities: Precursors like dihalopyridines can compete in the cross-coupling reaction, leading to undesired byproducts. Other impurities, such as those with amine functionalities, can act as catalyst poisons, leading to low or no conversion.[3]

Boroxines: The Reversible Anhydride

Q3: My Certificate of Analysis shows a significant percentage of boroxine. Should I be concerned?

A3: Not necessarily, but you need to be aware of it. The equilibrium between a boronic acid and its boroxine is reversible with the addition or removal of water.[1][12] For many Suzuki-Miyaura reactions that use an aqueous base, the boroxine will hydrolyze back to the monomeric boronic acid in situ.[3] The primary concern is accurate stoichiometry. If your calculations are based on the molecular weight of the boronic acid but a significant portion of the material is the boroxine, you will be using fewer molar equivalents of the boron reagent than intended.

Q4: How can I convert the boroxine back to the free boronic acid before my reaction?

A4: You can easily shift the equilibrium back to the boronic acid by introducing water. A common and effective method is recrystallization from a solvent system containing water, such as acetonitrile/water or ethanol/water.[3] Alternatively, you can stir a slurry of the material in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and water, then isolate the resulting solid.[3]

Protodeborylation: The Unwanted Cleavage

Q5: My reaction is producing a lot of the simple pyridine byproduct instead of my desired coupled product. What is happening?

A5: You are observing protodeborylation, a common side reaction for heteroaryl boronic acids.[5][6] This is particularly problematic for pyridine boronic acids, especially 2-pyridyl derivatives, due to the influence of the basic nitrogen atom.[10] The reaction is often accelerated by elevated temperatures and the presence of a proton source, such as water, in combination with a base.[5]

Q6: How can I minimize protodeborylation?

A6: Several strategies can be employed to mitigate this side reaction:

  • Use a Milder Base: Strong bases can promote protodeborylation.[5] Switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[5]

  • Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeborylation.[5] If your catalyst is sufficiently active, running the reaction at a lower temperature can favor the desired coupling.

  • Switch to a More Stable Boron Reagent: This is often the most robust solution. Converting the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can significantly suppress protodeborylation.[5][13] These derivatives exhibit greater stability and, in the case of MIDA boronates, provide a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[13]

Homocoupling: The Dimerization Problem

Q7: I am observing a significant amount of a symmetrical bipyridine byproduct. What causes this and how can I prevent it?

A7: This is a homocoupling byproduct, resulting from the palladium-catalyzed dimerization of your boronic acid.[7] The primary culprits are the presence of oxygen and/or the use of a Pd(II) precatalyst.[7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically react with two molecules of the boronic acid to form the dimer and regenerate Pd(0).[7][9]

Q8: What are the best practices to avoid homocoupling?

A8: The key is to minimize oxygen and the concentration of Pd(II) species at the start of the reaction.

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period.[8][11] Performing the reaction under a strict inert atmosphere is crucial.[8]

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be beneficial compared to Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂).

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to the active Pd(0) state, thereby suppressing the homocoupling pathway.[9]

  • Pre-heating: Pre-heating the mixture of the catalyst, base, and solvent before adding the boronic acid can help to ensure the active Pd(0) species is formed before the boronic acid is introduced.[8]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, use the following decision tree to diagnose the potential cause.

low_yield_troubleshooting start Low Yield Observed check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   complex_mixture Complex Mixture of Products/Byproducts? yes_sm->complex_mixture catalyst_issue Potential Catalyst Deactivation/Inhibition no_sm->catalyst_issue yes_complex Yes complex_mixture->yes_complex no_complex No (Mainly Protodeborylation) complex_mixture->no_complex solution_homocoupling Probable Homocoupling or Degradation. - Rigorously degas reaction. - Switch to Pd(0) source. - Lower temperature. yes_complex->solution_homocoupling solution_protodeborylation Protodeborylation is likely the main side reaction. - Use milder base (K₃PO₄). - Lower reaction temperature. - Switch to pinacol or  MIDA boronate ester. no_complex->solution_protodeborylation solution_catalyst Troubleshoot Catalyst System: - Check purity of boronic acid  for catalyst poisons. - Screen different ligands  (e.g., Buchwald ligands). - Increase catalyst loading. - Ensure base is suitable. catalyst_issue->solution_catalyst hplc_impurity_id start Unexpected Peak in HPLC rt_node Compare Retention Time (RT) to Starting Material (SM) start->rt_node early_peak Elutes Earlier than SM (More Polar) rt_node->early_peak Shorter RT late_peak Elutes Later than SM (Less Polar) rt_node->late_peak Longer RT protodeborylation Potential Impurity: Protodeborylation Product (e.g., unsubstituted pyridine) early_peak->protodeborylation homocoupling Potential Impurity: Homocoupling Product late_peak->homocoupling precursor Potential Impurity: Unreacted Precursor (e.g., dihalopyridine) late_peak->precursor confirm Confirm identity with LC-MS (m/z analysis) and by spiking with authentic standards. protodeborylation->confirm homocoupling->confirm precursor->confirm

References

Technical Support Center: The Effect of Water on the Stability and Reactivity of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Their ability to introduce the versatile pyridine motif has made them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, researchers often encounter challenges with the stability and reactivity of these compounds, especially in the presence of water. This technical guide provides in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to help you navigate the complexities of working with pyridine boronic acids in aqueous environments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and use of pyridine boronic acids in reactions involving water.

Q1: Why are pyridine boronic acids, particularly 2-pyridine boronic acids, so unstable in aqueous media?

A1: The instability of pyridine boronic acids, especially the 2-substituted isomer, is a well-documented challenge that primarily stems from their susceptibility to protodeboronation.[3][4][5] This is an undesired side reaction where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond, leading to the formation of pyridine as a byproduct and a reduction in the yield of the desired coupled product.[4]

The underlying reason for the heightened instability of 2-pyridine boronic acid is the presence of the basic nitrogen atom within the pyridine ring.[4] Under neutral pH conditions, 2-pyridine boronic acid can form a zwitterionic species, which is highly reactive and prone to a unimolecular fragmentation of the C-B bond, leading to rapid protodeboronation.[3][4] Interestingly, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of decomposition.[4]

Q2: What is the visual representation of the protodeboronation mechanism for 2-pyridine boronic acid?

A2: The following diagram illustrates the key steps in the protodeboronation of 2-pyridine boronic acid, highlighting the formation of the reactive zwitterionic intermediate.

Protodeboronation_Mechanism 2_Pyridine_Boronic_Acid 2-Pyridine Boronic Acid Zwitterion Zwitterionic Intermediate 2_Pyridine_Boronic_Acid->Zwitterion Intramolecular proton transfer Pyridine Pyridine (Byproduct) Zwitterion->Pyridine Unimolecular fragmentation Boric_Acid B(OH)3

Caption: Mechanism of protodeboronation for 2-pyridine boronic acid.

Q3: How does the position of the boronic acid group on the pyridine ring affect its stability in water?

A3: The position of the boronic acid group significantly influences the stability of the molecule. Generally, 3- and 4-pyridine boronic acids exhibit greater stability compared to their 2-substituted counterpart. This is because the electronic and steric environment of the 2-position, being adjacent to the ring nitrogen, facilitates the formation of the unstable zwitterionic intermediate that leads to protodeboronation.[3][4] In contrast, the boronic acid groups at the 3- and 4-positions are less influenced by the nitrogen atom in this manner, resulting in a reduced tendency to undergo this degradation pathway.

Pyridine Boronic Acid IsomerRelative Stability in Aqueous MediaPrimary Reason
2-Pyridine Boronic Acid LowProne to forming a reactive zwitterionic intermediate, leading to rapid protodeboronation.[3][4]
3-Pyridine Boronic Acid HighThe boronic acid group is electronically and sterically less influenced by the ring nitrogen.
4-Pyridine Boronic Acid HighSimilar to the 3-isomer, the boronic acid group is less susceptible to the electronic effects of the nitrogen that promote protodeboronation.
Q4: Can water ever be beneficial in reactions involving pyridine boronic acids?

A4: Yes, in certain contexts, the presence of water can be advantageous. For instance, in some Suzuki-Miyaura coupling reactions, water can increase the solubility of inorganic bases like sodium carbonate or potassium phosphate, which are often used in the reaction mixture.[6] Additionally, water can influence the transmetalation step of the catalytic cycle by facilitating the formation of palladium-hydroxide intermediates.[6] Furthermore, for reactions using boronic esters, water can hydrolyze the ester in situ to the more reactive boronic acid.[6] It has also been observed that the addition of water can break up aggregates of pyridine boronic acids into monomeric species, which can improve reaction performance.[7]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with pyridine boronic acids in the presence of water.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Potential Causes & Solutions

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Protodeboronation of Pyridine Boronic Acid start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Poor Solubility of Reagents start->cause3 cause4 Sub-optimal Reaction Conditions start->cause4 solution1a Use a more stable boronic acid derivative (e.g., MIDA boronate, pinacol ester). cause1->solution1a solution1b Adjust reaction pH away from neutral. cause1->solution1b solution2a Use bulky, electron-rich ligands (e.g., SPhos, XPhos). cause2->solution2a solution2b Ensure thorough degassing of solvents. cause2->solution2b solution3 Add a co-solvent (e.g., dioxane, THF) to improve solubility. cause3->solution3 solution4a Screen different bases (e.g., K3PO4, Cs2CO3). cause4->solution4a solution4b Optimize reaction temperature and time. cause4->solution4b

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Problem 2: Formation of Significant Amounts of Pyridine Byproduct

Potential Cause & Solutions

This is a clear indication of protodeboronation .

  • Confirm the Identity of the Byproduct: Use analytical techniques such as HPLC, GC-MS, or NMR to confirm that the byproduct is indeed pyridine.[8]

  • Implement Strategies to Mitigate Protodeboronation:

    • Switch to a More Stable Boronic Acid Derivative: As mentioned previously, using MIDA (N-methyliminodiacetic acid) boronates or pinacol esters can significantly reduce the rate of protodeboronation by providing a "slow release" of the boronic acid.[3][9]

    • Optimize the Base and Solvent System: The choice of base and solvent can have a profound impact on the rate of protodeboronation. Experiment with different inorganic bases and consider using a mixed aqueous-organic solvent system.

    • Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.[10]

Problem 3: Inconsistent Reaction Results

Potential Causes & Solutions

  • Variability in Reagent Quality: The purity and water content of your pyridine boronic acid can vary between batches. It is advisable to use freshly purchased or properly stored material. For storage, keep the compound at a low temperature (e.g., -20°C), protected from light and moisture.[11][12]

  • Inadequate Inert Atmosphere: Oxygen can contribute to the degradation of the palladium catalyst and promote side reactions like homocoupling of the boronic acid.[1] Ensure that your reaction vessel and solvents are thoroughly degassed and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Inconsistent Water Content: If your reaction is sensitive to the amount of water, ensure that you are using a consistent and controlled amount in each experiment.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the use of pyridine boronic acids in aqueous media.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridine Boronic Acid in an Aqueous System

Objective: To provide a starting point for the cross-coupling of a pyridine boronic acid with an aryl halide.

Materials:

  • Pyridine boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%)

  • Base (e.g., K2CO3, 3.0 equivalents)

  • Solvent mixture (e.g., Acetonitrile:Water, 4:1)

  • Reaction flask with a magnetic stirrer and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the pyridine boronic acid, aryl halide, palladium catalyst, and base.

  • Equip the flask with a magnetic stirrer and a condenser.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time (e.g., 1-2 hours).[13]

  • Monitor the reaction progress by TLC, HPLC, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.[10]

Protocol 2: Monitoring Protodeboronation by HPLC

Objective: To quantify the rate of decomposition of a pyridine boronic acid under specific aqueous conditions.

Materials:

  • Pyridine boronic acid of interest

  • Aqueous buffer of desired pH

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., Acetonitrile/Water with a volatile modifier like formic acid)[8]

Procedure:

  • Prepare a stock solution of the pyridine boronic acid in a suitable organic solvent (e.g., acetonitrile).

  • In a thermostated vial, add the aqueous buffer.

  • At time zero, add a small aliquot of the pyridine boronic acid stock solution to the buffer and mix thoroughly.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it (if necessary) by diluting with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the disappearance of the pyridine boronic acid peak and the appearance of the pyridine byproduct peak over time.

  • Quantify the peak areas to determine the rate of protodeboronation.

IV. Storage and Handling of Pyridine Boronic Acids

Proper storage and handling are critical to maintaining the integrity and reactivity of pyridine boronic acids.

  • Storage: Store pyridine boronic acids in a cool, dry, and dark place.[12] For long-term storage, a freezer at -20°C is recommended.[11] Keep containers tightly sealed to prevent moisture absorption.[12]

  • Handling: Always handle pyridine boronic acids in a well-ventilated area, preferably in a fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14] Avoid inhalation of dust and contact with skin and eyes.[12][14]

V. Concluding Remarks

The successful use of pyridine boronic acids in the presence of water hinges on a thorough understanding of their stability and reactivity. By recognizing the potential for protodeboronation, especially with 2-substituted isomers, and implementing the appropriate mitigation strategies, researchers can significantly improve the reliability and yield of their reactions. The use of more stable boronic acid derivatives, careful optimization of reaction conditions, and proper handling and storage practices are key to harnessing the full synthetic potential of these valuable reagents.

References

Section 1: The Core Problem: Why Do Lewis Basic Heterocycles Deactivate Catalysts?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalysis. As Senior Application Scientists, we understand the intricate challenges you face in the lab. This guide is designed to provide in-depth, practical solutions for one of the most common hurdles in modern synthesis: catalyst deactivation by Lewis basic heterocycles. These substrates are ubiquitous in pharmaceuticals and materials science, yet their inherent reactivity can bring a promising catalytic reaction to a halt.

This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to design more robust reaction systems in the future.

The primary challenge with heterocycles like pyridines, quinolines, imidazoles, and pyrroles lies in the lone pair of electrons on the nitrogen atom.[1][2] This electron pair imparts Lewis basicity, allowing the heterocycle to act as a potent ligand. In a catalytic system, the electron-deficient metal center (e.g., Palladium, Rhodium, Ruthenium) is a strong Lewis acid.

The heterocycle, whether it's your substrate or product, can coordinate strongly to the metal center, often more strongly than the desired reactants or ligands.[3][4] This coordination occupies the active site, preventing the catalyst from participating in the intended catalytic cycle, a process known as catalyst poisoning.[3][5][6] The result is a stalled or sluggish reaction with diminished yields.

CatalystPoisoning Active_Catalyst Active_Catalyst Poisoned_Catalyst Poisoned_Catalyst Active_Catalyst->Poisoned_Catalyst Strong Coordination (Poisoning) Heterocycle Heterocycle

Caption: Mechanism of catalyst poisoning by a Lewis basic heterocycle.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a direct question-and-answer format.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a pyridine or quinoline substrate is stalled. I see starting material consumed, but the conversion to product is very low, and I've noticed the solution turning black.

A1: This is a classic presentation of catalyst poisoning and subsequent decomposition. The initial turnover produces some product, which, being a Lewis basic heterocycle, poisons the catalyst. The unligated or destabilized catalyst then agglomerates into inactive palladium black.[7]

Immediate Troubleshooting Steps:

  • Switch to a Bulkier Ligand: The most effective strategy is to use sterically hindered and electron-rich phosphine ligands.[5][7] These ligands create a protective "pocket" around the metal center, sterically hindering the smaller heterocyclic substrate from coordinating while still allowing the desired catalytic steps.

  • Increase Ligand-to-Metal Ratio: Ensure all metal centers are coordinated. An insufficient ligand ratio can leave open coordination sites vulnerable to poisoning.[7] Try increasing the ratio from 1:1 to 1:2 (M:L) or higher.

  • Use a Well-Defined Pre-catalyst: Pre-catalysts, especially modern Buchwald-type pre-catalysts, are designed to generate the active L-Pd(0) species cleanly and efficiently, which can minimize side reactions and deactivation pathways that occur during the initial reduction of Pd(II) sources like Pd(OAc)₂.[5]

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation to achieve a satisfactory yield.[5][6]

Data-Driven Ligand Selection:

The choice of ligand is critical for success. The table below compares common ligands used to overcome heteroatom poisoning.

Ligand FamilyExample(s)Key CharacteristicsRecommended For
Buchwald Biarylphosphines XPhos, SPhos, RuPhosVery bulky, electron-rich. Excellent at shielding the metal center.[7]Suzuki, Buchwald-Hartwig, and other cross-couplings involving pyridines, imidazoles, and quinolines.[5][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable bonds with metals. Can be sterically demanding.Robust catalytic systems where high stability is needed.
Dialkylphosphines P(t-Bu)₃, PCy₃Extremely electron-rich, but can be less sterically shielding than biarylphosphines.Can be effective but require careful optimization.
Q2: My reaction is sluggish, but it doesn't stall completely. How can I increase the rate without promoting decomposition?

A2: A slow reaction rate suggests that the catalyst is not completely poisoned but that one or more steps in the catalytic cycle are being inhibited. The heterocycle may be reversibly coordinating to the metal, slowing down key steps like oxidative addition or reductive elimination.

Troubleshooting Steps:

  • Optimize Temperature Carefully: Increasing the temperature can accelerate the reaction but can also speed up catalyst decomposition if the catalyst is unstable.[7] Increase the temperature in small increments (10-20 °C) and monitor the reaction closely for signs of decomposition (e.g., color change to black).

  • Screen Different Bases and Solvents: The choice of base and solvent can significantly impact the reaction. A stronger base might facilitate a slow step, but it could also lead to side reactions. The solvent must fully dissolve all components to ensure proper stoichiometry at the catalytic center.[7]

  • Consider a Lewis Acid Additive: Introducing a mild Lewis acid can act as a "decoy" for the Lewis basic heterocycle. The additive can coordinate to the nitrogen lone pair, preventing it from binding to the transition metal catalyst. This strategy requires careful screening to ensure the Lewis acid doesn't interfere with the catalyst or other reagents.[8][9] Common additives to screen include ZnCl₂, B(OPh)₃, or Sc(OTf)₃.

Q3: I'm trying to perform a C-H activation on a substrate containing a pyrazole and a sulfonamide. The catalyst seems to prefer activating near the pyrazole, even though I want it to target the sulfonamide directing group.

A3: This is a challenge of intramolecular selectivity. The catalyst is binding preferentially to the more strongly coordinating pyrazole directing group. To overcome this, you need to redesign the catalyst's electronic and steric environment to favor binding with the weaker sulfonamide group.

Troubleshooting Steps:

  • Modify Ligand Sterics and Electronics: Computational studies have shown that modifying the catalyst's structure can disfavor binding to one directing group while favoring another.[10] For instance, increasing steric bulk on the ligand can create unfavorable interactions when the catalyst attempts to bind to the pyrazole, making the less-hindered sulfonamide a more attractive binding partner.

  • Utilize a Protecting Group: Temporarily protect the pyrazole nitrogen. This will block its ability to coordinate with the catalyst, forcing the reaction to proceed via the desired sulfonamide-directed pathway. The protecting group can be removed in a subsequent step.[1]

Section 3: Proactive Strategy: The Protecting Group Approach

Instead of troubleshooting a failing reaction, a more robust strategy is to prevent the deactivation from occurring in the first place. This can often be achieved by temporarily masking the Lewis basic nitrogen with a protecting group.[1][11]

When to Use a Protecting Group:

  • When reactions with the unprotected heterocycle consistently fail despite ligand and condition screening.

  • When the heterocycle is particularly electron-rich and a potent catalyst poison.

  • When high purity and yield are critical, and the extra steps are justified.

Common Protecting Groups for Nitrogen Heterocycles:

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionKey Advantages/Disadvantages
tert-Butoxycarbonyl Boc(Boc)₂OStrong acid (e.g., TFA)Stable to many conditions, but requires strong acid for removal.[11]
Carboxybenzyl CbzCbzClHydrogenolysis (H₂, Pd/C)Cleavage is mild, but incompatible with other reducible groups.
Sulfonylamides -TsCl, MsClReductive or harsh conditionsVery stable, but can be difficult to remove.[1]
Redox-Active Groups e.g., BenzamideAcyl chloridePhotocatalytic activationAllows for C-H functionalization under mild conditions via radical pathways.[12]

Section 4: Diagnostic Workflows & Experimental Protocols

Workflow for Diagnosing Catalyst Deactivation

TroubleshootingWorkflow Start Reaction Fails: Low Yield / Stalled Check_Color Observe Reaction Mixture: Color Change to Black? Start->Check_Color Ligand_Screen Primary Hypothesis: Catalyst Poisoning & Decomposition Check_Color->Ligand_Screen Yes Sluggish_Check Reaction is Sluggish (No Color Change) Check_Color->Sluggish_Check No Run_Ligand_Screen Action: Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) Ligand_Screen->Run_Ligand_Screen Protecting_Group Final Strategy if Unresolved: Use N-Protecting Group Run_Ligand_Screen->Protecting_Group If ineffective Optimize_Conditions Action: Screen Temperature, Base, & Solvent Sluggish_Check->Optimize_Conditions Additive_Screen Action: Screen Lewis Acid Additives Optimize_Conditions->Additive_Screen Additive_Screen->Protecting_Group If ineffective

Caption: A decision workflow for troubleshooting catalyst deactivation.

Protocol: High-Throughput Ligand Screening

This protocol provides a general framework for rapidly identifying an effective ligand to overcome catalyst deactivation in a cross-coupling reaction.

Objective: To determine the optimal ligand for a reaction between a heterocyclic halide and a coupling partner that is suffering from low conversion.

Materials:

  • A vial rack or multi-well plate compatible with your heating/stirring block.

  • Inert atmosphere glovebox or Schlenk line.

  • Stock solutions of:

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) in degassed solvent.[7]

    • Various ligands (e.g., XPhos, SPhos, P(t-Bu)₃, 4 mol %) in degassed solvent.[7]

    • Heterocyclic substrate, coupling partner, and base.

Procedure:

  • Reaction Setup: In an inert atmosphere, add the heterocyclic substrate (1.0 equiv), coupling partner (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv) to an array of reaction vials.[5]

  • Catalyst & Ligand Addition: To each vial, add the appropriate volume of the palladium pre-catalyst stock solution. Then, add a different ligand from your stock solutions to each respective vial.[7] Include a control reaction with your original, failing ligand.

  • Solvent & Sealing: Add the final volume of degassed solvent to each vial to reach the desired concentration. Seal the vials tightly with screw caps containing PTFE septa.

  • Reaction Execution: Place the vial array on a pre-heated stirring block and run the reaction for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take a small, measured aliquot from each vial. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and add an internal standard. Analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand.[7]

  • Interpretation: Identify the ligand(s) that provide the highest yield of the desired product. These are your lead candidates for reaction scale-up and further optimization.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I just use more catalyst instead of optimizing the ligand? A: While increasing catalyst loading can sometimes force a reaction to completion, it is an inefficient and costly solution.[5][6] It doesn't solve the underlying deactivation problem and can lead to more side products and difficulties in purifying the final compound due to higher residual metal content. A well-chosen ligand is a more elegant and scalable solution.

Q: Are heterogeneous catalysts also susceptible to poisoning by heterocycles? A: Yes. The active sites on the surface of heterogeneous catalysts can be blocked by Lewis basic molecules in the same way as homogeneous catalysts.[4][13] This surface blockage is often referred to as fouling. Regeneration of heterogeneous catalysts can sometimes be achieved by washing or thermal treatment, but prevention is still the best approach.[13][14]

Q: My product is a Lewis basic heterocycle. Can it poison the catalyst and shut down its own formation? A: Absolutely. This is a classic case of product inhibition. As the reaction proceeds, the concentration of the heterocyclic product increases, leading to a higher rate of catalyst poisoning and a decrease in the overall reaction rate.[4] This is why reactions often start well but then slow down or stall before reaching full conversion. Strategies like using bulky ligands are essential to mitigate this effect.[5]

Q: Does the C-X bond (X = Cl, Br, I) on my pyridine substrate affect catalyst deactivation? A: Indirectly. The rate of oxidative addition is typically I > Br > Cl. If you are using a less reactive C-Cl bond, the catalyst will exist in its active (and vulnerable) Pd(0) state for a longer lifetime before oxidative addition occurs.[5] This increased lifetime provides more opportunity for the pyridine nitrogen to coordinate and deactivate the catalyst. Switching to a more reactive halide like C-Br or C-I can sometimes improve results by accelerating the productive catalytic cycle relative to the deactivation pathway.[5]

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Boronic Acids

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid, with a molecular weight of 201.41 g/mol and the formula C7H9BClNO3, is a cornerstone building block in medicinal chemistry and materials science.[1][2] The boronic acid functional group, while versatile, is susceptible to dehydration to form cyclic boroxine anhydrides, a transformation that can significantly impact its reactivity and stoichiometry in subsequent reactions.[3][4] Therefore, a multi-faceted analytical approach is not merely recommended but essential for confirming identity, purity, and stability.

This guide will explore the application of four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC). Each section will detail the experimental workflow, provide comparative data, and explain the unique insights each method offers into the molecular characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of the boron atom.

Causality in NMR Experimental Design:
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons on the pyridine ring are key identifiers.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The number of distinct carbon signals confirms the overall structure and the presence of any impurities.

  • ¹¹B NMR: This is particularly crucial for boronic acids as it directly probes the boron atom, which has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3).[5] ¹¹B NMR is more commonly used due to its higher natural abundance and smaller quadrupole moment, resulting in sharper signals.[5] The chemical shift of the ¹¹B signal provides definitive evidence for the hybridization state of the boron atom, allowing for the distinction between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or other complexes.[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the observed chemical shifts and the equilibrium between the boronic acid and its boroxine.

  • ¹H and ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • ¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. A broad proton decoupling sequence is often employed to improve signal-to-noise. The chemical shifts are typically referenced to an external standard of BF₃·OEt₂.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Correlate ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) if necessary for full structural assignment. The ¹¹B chemical shift will be indicative of the boron species in solution.[7]

Data Presentation: Expected NMR Data
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~8.5sAr-H
¹H~8.0sAr-H
¹H~4.4q-OCH₂CH₃
¹H~1.4t-OCH₂CH₃
¹¹B19-30br sB(OH)₂ (sp²)
¹¹B5-10br sBoronate ester (sp³)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Visualization of the NMR Workflow

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for identifying potential impurities. The choice of ionization technique is critical, as boronic acids can be prone to in-source reactions.[3]

Comparative Analysis of Ionization Techniques:
Technique Principle Advantages for Boronic Acids Disadvantages for Boronic Acids
Electrospray Ionization (ESI) Soft ionization of solvated analytes.Suitable for LC-MS coupling, good for polar compounds.[3]Can be complicated by the formation of solvent adducts, dimers, and boroxines.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Electron ionization of volatile compounds separated by GC.Provides detailed fragmentation patterns for structural elucidation.[3]Requires derivatization (e.g., silylation) to increase volatility and prevent boroxine formation.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser-induced desorption and ionization from a matrix.High sensitivity, tolerant of some salts. Can form adducts with the matrix which can simplify spectra.[9]Requires a suitable matrix and co-crystallization.

For routine analysis, LC-ESI-MS is often the most practical approach, offering a good balance of sensitivity, ease of use, and the ability to analyze the sample directly without derivatization.[10]

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of the boronic acid (e.g., 10 µg/mL) in a suitable solvent mixture such as acetonitrile/water.[11]

  • LC Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used.[10]

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium acetate or formic acid to improve peak shape and ionization.[10][12]

  • MS Detection:

    • Ionization Mode: Both positive and negative ion modes should be evaluated. In negative mode, the deprotonated molecule [M-H]⁻ is often observed.[8] In positive mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be seen.

    • Mass Range: Scan a mass range appropriate for the expected molecular ion and potential impurities/dimers.

  • Data Analysis: Identify the peak corresponding to this compound by its mass-to-charge ratio (m/z). The theoretical exact mass can be calculated and compared to the experimental value. Analyze other peaks in the chromatogram to identify impurities.

Data Presentation: Expected LC-ESI-MS Data
Ion Formula Calculated m/z Observed m/z
[M-H]⁻C₇H₈BClNO₃⁻200.0235~200.0
[M+H]⁺C₇H₁₀BClNO₃⁺202.0388~202.0
[M+Na]⁺C₇H₉BClNNaO₃⁺224.0208~224.0

Visualization of the LC-MS Workflow

Caption: Workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

While LC-MS is excellent for identification, HPLC with UV detection is the workhorse for quantitative purity analysis. The pyridine ring in this compound contains a chromophore, making it suitable for UV detection.

Method Development Considerations:
  • Column Selection: A C18 stationary phase is a good starting point. For challenging separations involving polar impurities, alternative selectivities can be explored.

  • Mobile Phase: A simple mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is often effective.[12] The acid helps to suppress the ionization of silanol groups on the silica support, leading to better peak shapes.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Quantification: Purity is typically assessed by area percent, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard is required.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation: Prepare a stock solution of the boronic acid in the mobile phase or a compatible solvent. Create a series of dilutions for linearity assessment if quantification is required.

  • Instrumentation:

    • HPLC System: An isocratic or gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[13]

    • Column: e.g., XSelect Premier HSS T3.

    • Mobile Phase: e.g., Gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: e.g., 1.0 mL/min.

    • Injection Volume: e.g., 10 µL.

    • Column Temperature: e.g., 30 °C.

    • Detection: Monitor at a suitable wavelength (e.g., 254 nm or the λmax).

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.

Data Presentation: Comparative HPLC Purity Data
Sample Lot Retention Time (min) Peak Area (%) Notes
Lot A4.299.5%Meets specification.
Lot B4.297.8%An impurity peak is observed at 3.5 min (0.7%).
Lot C4.295.1%Multiple impurity peaks are present. Fails specification.

Visualization of the HPLC Workflow

Caption: Workflow for HPLC-UV analysis.

Thermal Analysis (TGA/DSC): Stability and Solid-State Characterization

Thermal analysis provides valuable information about the solid-state properties of this compound, including its melting point, decomposition temperature, and the presence of solvates or hydrates.

Complementary Techniques:
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14] It is used to determine the presence of volatile components like water or solvent and to assess thermal stability.[15] The dehydration of the boronic acid to the boroxine is accompanied by a mass loss corresponding to the elimination of water.[4]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine the melting point, detect polymorphic transitions, and measure the enthalpy of these transitions.[4]

Experimental Protocol: TGA/DSC
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

  • TGA Method:

    • Atmosphere: Typically nitrogen, to prevent oxidative decomposition.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events (e.g., 25 °C to 400 °C).

  • DSC Method:

    • Atmosphere: Nitrogen.

    • Temperature Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. A heating rate of 10 °C/min is common.

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss steps. Calculate the percentage mass loss and correlate it to potential processes (e.g., loss of water).

    • DSC: Identify endothermic (melting, evaporation) and exothermic (crystallization, decomposition) events. The peak of the endotherm is typically reported as the melting point.

Data Presentation: Expected Thermal Analysis Data
Technique Event Temperature (°C) Interpretation
TGAMass Loss~100-150 °CLoss of water (dehydration to boroxine).
TGADecomposition>250 °COnset of thermal decomposition.
DSCEndotherm~150-170 °CMelting point of the compound.

Visualization of the Thermal Analysis Workflow

Caption: Workflow for thermal analysis.

Conclusion: An Integrated Approach to Quality Control

No single analytical technique can provide a complete characterization of this compound. A comprehensive understanding of its identity, purity, and stability is achieved through the synergistic application of NMR, MS, HPLC, and thermal analysis. This integrated approach ensures the quality and reliability of this critical building block, underpinning the success of research and development endeavors in the pharmaceutical and chemical industries. By understanding the causality behind the choice of each method and the unique information it provides, scientists can confidently assess the quality of their reagents and the integrity of their results.

References

A Comparative Guide to HPLC Purity Analysis of 5-chloro-6-ethoxypyridin-3-yl boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Boronic acids, and their derivatives, are a pivotal class of reagents in modern synthetic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions.[1] However, the inherent reactivity of the boronic acid moiety presents unique analytical challenges. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-chloro-6-ethoxypyridin-3-yl boronic acid, a heteroaromatic boronic acid of increasing interest. We will explore the nuances of method development, compare it with alternative analytical strategies, and provide robust, field-proven protocols.

The Analytical Challenge: Understanding Boronic Acid Instability

A primary hurdle in the analysis of boronic acids is their susceptibility to degradation. Two principal degradation pathways must be considered when developing a stability-indicating analytical method:

  • Protodeboronation: This is a protonolysis reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding des-boro impurity (5-chloro-6-ethoxypyridine in this case).[2] This reaction can be influenced by factors such as pH and the electronic nature of the organic substituent.[2][3] For heteroaromatic boronic acids, the presence of a basic nitrogen atom can introduce additional protodeboronation mechanisms.[2]

  • Oxidative Deboronation: Boronic acids are prone to oxidation, which can be mediated by reactive oxygen species (ROS).[4][5][6] This pathway converts the boronic acid into the corresponding alcohol or phenol and boric acid, representing a significant deactivation and impurity-generating route.[6][7][8]

Beyond chemical degradation, boronic acids can form oligomeric anhydrides, typically cyclic trimers known as boroxines, through the loss of water.[1] This equilibrium can complicate chromatographic analysis and quantification.

Recommended Method: A Robust Reversed-Phase HPLC Protocol

To address these challenges, a fast, reversed-phase HPLC (RP-HPLC) method is proposed. The primary goal is to achieve baseline separation of the main component from its potential impurities while minimizing on-column degradation.

Experimental Protocol
  • Instrumentation:

    • HPLC or UHPLC system with a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column with low silanol activity is recommended to minimize undesirable interactions. An example would be a Waters XTerra MS C18 or an Agilent Zorbax Eclipse XDB C18 (50 x 4.6 mm, 2.5 µm).[9][10][11][12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-4 min: 5% to 95% B

      • 4-5 min: 95% B

      • 5.1-6 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Diluent: Acetonitrile. The use of aprotic solvents for sample preparation is crucial to prevent hydrolysis of any potential boronic ester impurities and to minimize degradation in the vial.[10][11][13]

    • Concentration: 0.5 mg/mL

Causality Behind Experimental Choices
  • Fast HPLC: A short run time of under five minutes is intentional. This minimizes the exposure of the analyte to the aqueous mobile phase, thereby reducing the risk of on-column hydrolysis or degradation.[9][14]

  • C18 Column with Low Silanol Activity: The stationary phase is a critical factor. Columns with high residual silanol activity can catalyze the hydrolysis of boronic esters and lead to peak tailing for the polar boronic acid.[10][11][12]

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves two purposes. Firstly, it helps to suppress the ionization of the boronic acid's hydroxyl groups (pKa ~9), promoting better retention and peak shape on the reversed-phase column.[1] Secondly, acidic conditions can help to stabilize certain boronic acids against base-catalyzed degradation pathways.[2]

  • Acetonitrile as Organic Modifier: Acetonitrile is generally preferred over methanol for boronic acid analysis as it is an aprotic solvent and less likely to interact with the analyte.

  • PDA Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to develop a method that is selective for the analyte in the presence of impurities that may have different UV spectra.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh 0.5 mg of 5-chloro-6-ethoxypyridin-3-yl boronic acid Solvent Dissolve in 1.0 mL of Acetonitrile Sample->Solvent Vial Transfer to HPLC vial Solvent->Vial Inject Inject 5 µL onto C18 column Vial->Inject Transfer Separate Gradient Elution (ACN/H2O with 0.1% FA) Inject->Separate Detect PDA Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Acquire Data Purity Calculate % Purity (Area Percent) Integrate->Purity Report Generate Report Purity->Report Degradation_Pathway cluster_impurities Potential Impurities Analyte 5-chloro-6-ethoxypyridin-3-yl boronic acid Prot_Imp 5-chloro-6-ethoxypyridine (Protodeboronation) Analyte->Prot_Imp +H+ -B(OH)3 Oxid_Imp 5-chloro-6-ethoxypyridin-3-ol (Oxidative Deboronation) Analyte->Oxid_Imp [O] (e.g., ROS)

References

A Senior Application Scientist's Guide to Reaction Product Validation: An Objective Comparison of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a reaction's outcome is not merely a procedural formality; it is the bedrock of scientific integrity and progress. The assertion that a desired molecule has been successfully synthesized requires rigorous, empirical evidence. This guide, written from the perspective of a seasoned application scientist, provides an in-depth exploration of the two cornerstone analytical techniques for reaction product validation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

This document eschews a rigid, templated approach. Instead, it is structured to provide a narrative that builds from fundamental principles to practical application and comparative analysis. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the technical acumen and field-proven insights necessary to confidently validate their reaction products.

The Principle of Orthogonal Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds.[4][5] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[6] This resonance frequency is exquisitely sensitive to the local electronic environment of the nucleus, providing a wealth of information about the molecule's structure.[7]

Causality in NMR: Why It Provides Structural Detail

The power of NMR lies in its ability to provide a detailed "map" of a molecule's carbon-hydrogen framework. The key parameters in a proton (¹H) NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm).[8] The chemical shift indicates the electronic environment of a proton.[9] For instance, protons attached to electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield), while protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).[6]

  • Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal.[10] This allows for the determination of the relative ratio of different types of protons in the molecule.[5]

  • Spin-Spin Splitting (Multiplicity): The splitting of an NMR signal into multiple peaks (e.g., a doublet, triplet, or quartet) is caused by the magnetic influence of neighboring, non-equivalent protons.[11] The "n+1 rule" is a fundamental concept here: a signal for a proton with 'n' neighboring non-equivalent protons will be split into 'n+1' peaks.[12] This provides direct information about the connectivity of atoms within the molecule.

For more complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish detailed connectivity between protons and carbons, respectively.[13][14]

Experimental Workflow: NMR Analysis

The following diagram illustrates the typical workflow for validating a reaction product using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Conclusion Start Reaction Product Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert into Spectrometer Filter->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire 1D/2D Spectra Shim->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Spectrum (δ, Integration, Splitting) Process->Analyze Elucidate Elucidate Structure Analyze->Elucidate Compare Compare with Expected Structure Elucidate->Compare Validate Product Validated Compare->Validate

Caption: Workflow for reaction product validation by NMR.

Protocol: Preparing a Sample for NMR Analysis

Trustworthy NMR data begins with meticulous sample preparation.[15] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[16]

Materials:

  • Reaction product (typically 1-5 mg for ¹H NMR)[16]

  • High-quality 5 mm NMR tube and cap[17]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pasteur pipette and glass wool or a filter pipette tip

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with key signals from the analyte.[15] Deuterated solvents are used to avoid large solvent signals in a ¹H NMR spectrum and to provide a lock signal for the spectrometer.[18]

  • Dissolution: Accurately weigh 1-5 mg of the dried reaction product and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[19]

  • Filtration: To remove any solid particles that can disrupt the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[17]

  • Volume Adjustment: Ensure the sample height in the NMR tube is between 40-50 mm.[17] Incorrect sample volume can lead to poor shimming and distorted peak shapes.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[19]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[20] For the validation of reaction products, its primary role is to determine the molecular weight of the synthesized compound, thereby confirming its elemental composition.[21]

Causality in MS: Why It Confirms Molecular Weight

The process of mass spectrometry involves three fundamental steps:[22]

  • Ionization: The sample molecules are converted into gas-phase ions.[20] Various ionization techniques exist, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each suited for different types of molecules.[23]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[24]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[25]

The peak in the mass spectrum with the highest m/z value often corresponds to the molecular ion (M⁺ or [M+H]⁺), which provides the molecular weight of the compound.[21]

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is indispensable.[26] It can measure m/z values with very high accuracy (to several decimal places), allowing for the calculation of a unique elemental formula.[27] This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[28]

Experimental Workflow: Mass Spectrometry Analysis

The following diagram outlines the general workflow for validating a reaction product using mass spectrometry.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis cluster_result_ms Conclusion Start_MS Reaction Product Dissolve_MS Dissolve in Suitable Solvent Start_MS->Dissolve_MS Dilute_MS Dilute to Appropriate Concentration Dissolve_MS->Dilute_MS Inject_MS Inject into Mass Spectrometer Dilute_MS->Inject_MS Ionize_MS Ionize Sample Inject_MS->Ionize_MS Analyze_MS Separate Ions by m/z Ionize_MS->Analyze_MS Detect_MS Detect Ions Analyze_MS->Detect_MS Generate_Spectrum Generate Mass Spectrum Detect_MS->Generate_Spectrum Identify_M_Peak Identify Molecular Ion Peak Generate_Spectrum->Identify_M_Peak Compare_MW Compare with Expected MW Identify_M_Peak->Compare_MW HRMS_Formula (Optional) Determine Elemental Formula (HRMS) Compare_MW->HRMS_Formula Validate_MS Product Validated Compare_MW->Validate_MS HRMS_Formula->Validate_MS Orthogonal_Validation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Product Synthesized Reaction Product NMR_Analysis Provides Information on: - C-H Framework - Connectivity - Stereochemistry Product->NMR_Analysis MS_Analysis Provides Information on: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern Product->MS_Analysis Validation Unambiguous Product Validation NMR_Analysis->Validation Confirms Structure MS_Analysis->Validation Confirms Identity & Formula

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions with Chloro-Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Chloro-substituted pyridines are a cornerstone in the synthesis of a multitude of pharmaceutical agents and functional materials, owing to the versatility of the pyridine scaffold and the synthetic handle provided by the chlorine atom. When coupled with the strategic placement of a boronic acid functionality, these molecules become powerful building blocks for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions.

This guide provides an in-depth, comparative analysis of the three most prevalent cross-coupling methodologies for chloro-substituted pyridine boronic acids: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, comparative performance, and practical considerations that govern the choice of one method over another in a real-world laboratory setting.

The Challenge of Chloro-Substituted Pyridines in Cross-Coupling

Chloro-substituted pyridines present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring can facilitate oxidative addition, the initial step in the catalytic cycle. However, the carbon-chlorine bond is significantly stronger and less reactive than its carbon-bromine or carbon-iodine counterparts, often requiring more forcing conditions and specialized catalyst systems to achieve efficient coupling.[1] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem" when the coordinating group is in close proximity to the reaction center.[2][3] The strategic selection of ligands, bases, and reaction conditions is therefore critical to overcoming these hurdles.

Comparative Analysis of Cross-Coupling Methodologies

The choice between Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling is dictated by a variety of factors including the desired bond to be formed (C-C vs. C-N), substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and ease of purification.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to its generally mild reaction conditions, broad functional group tolerance, and the low toxicity of the boronic acid reagents and their byproducts.[4] For chloro-substituted pyridine boronic acids, this reaction provides a direct and efficient route to biaryl and heteroaryl pyridines.[5]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the desired C-C bond and regenerate the active catalyst.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance and Optimization: The success of Suzuki-Miyaura coupling with chloro-substituted pyridine boronic acids is highly dependent on the choice of catalyst, ligand, and base. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the challenging oxidative addition of the C-Cl bond.[4][6] The choice of base is also crucial, with inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ being commonly used.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Substituted Pyridine Boronic Acids

Chloro-Pyridine Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyridine-3-boronic acidAryl bromidePd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1008-24Good[7]
2-Chloropyridine (as halide)Pyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10018High[4]
2-Chloropyridine-4-boronic acidAryl halidesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedEffective[8]
Stille Coupling: A Robust Alternative for C-C Bond Formation

The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling or when the corresponding boronic acid is unstable.[9] The key feature of the Stille reaction is the use of organostannane reagents, which are generally stable to air and moisture and exhibit excellent functional group tolerance.[9]

Mechanistic Considerations: Similar to the Suzuki coupling, the Stille catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step in Stille coupling does not typically require a base, as the organotin reagent is sufficiently nucleophilic to transfer its organic group to the palladium center.[9] Additives such as Cu(I) salts or lithium chloride can be used to accelerate this step.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-SnR'3) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Performance and Optimization: While specific examples of Stille coupling with chloro-substituted pyridine boronic acids are less common in the literature, the general principles of Stille coupling of heteroaryl chlorides are applicable. The choice of palladium catalyst and ligand is crucial, with Pd(PPh₃)₄ and systems based on Pd₂(dba)₃ with phosphine ligands being common.[9] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[9]

Table 2: General Comparison of Suzuki vs. Stille Coupling for Chloro-Azaheterocycles

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reaction Conditions Requires a baseOften proceeds under neutral conditions
Functional Group Tolerance Good, but can be sensitive to strong basesExcellent
Byproduct Removal Generally straightforward (water-soluble)Can be challenging
Typical Yields Good to excellentGood to excellent
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines.[10] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals. For chloro-substituted pyridine boronic acids, the chlorine atom can serve as the electrophilic partner in this transformation.

Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[10]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L2)(HNR'R'')]⁺X⁻ [Ar-Pd(II)(L2)(HNR'R'')]⁺X⁻ Ar-Pd(II)(L2)-X->[Ar-Pd(II)(L2)(HNR'R'')]⁺X⁻ Amine Coordination (HNR'R'') Ar-Pd(II)(L2)(NR'R'') Ar-Pd(II)(L2)(NR'R'') [Ar-Pd(II)(L2)(HNR'R'')]⁺X⁻->Ar-Pd(II)(L2)(NR'R'') Deprotonation (Base) Ar-Pd(II)(L2)(NR'R'')->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance and Optimization: The amination of chloropyridines is challenging due to the lower reactivity of the C-Cl bond.[1] Success hinges on the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., RuPhos, SPhos) and Hartwig (e.g., Josiphos-type ligands).[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are generally required to facilitate the deprotonation of the amine.[1]

Table 3: Key Considerations for Buchwald-Hartwig Amination of Chloropyridines

ParameterRecommendationRationale
Catalyst Pd precatalysts (e.g., Pd₂(dba)₃) with bulky, electron-rich phosphine ligandsTo overcome the high activation barrier of C-Cl bond oxidative addition.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)To effectively deprotonate the amine without competing nucleophilic attack.
Solvent Anhydrous, non-protic solvents (e.g., toluene, dioxane)To prevent catalyst deactivation and unwanted side reactions.
Temperature Elevated temperatures (80-120 °C)To drive the reaction to completion.

Experimental Protocols

The following are generalized, step-by-step methodologies for each of the discussed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Chloro-Substituted Pyridine Boronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add the chloro-substituted pyridine boronic acid (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][7]

Protocol 2: Stille Coupling of a Chloro-Substituted Pyridine with an Organostannane
  • Reaction Setup: To a flame-dried Schlenk flask, add the chloro-substituted pyridine (1.0 eq.), the organostannane (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[9]

Protocol 3: Buchwald-Hartwig Amination of a Chloro-Substituted Pyridine
  • Reaction Setup: To a flame-dried Schlenk flask, add the chloro-substituted pyridine (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Quench with saturated aqueous NH₄Cl. Extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[1]

Conclusion: A Strategic Approach to Synthesis

The choice of cross-coupling reaction for the functionalization of chloro-substituted pyridine boronic acids is a strategic decision that should be guided by the specific synthetic goal and the nature of the substrates.

  • For C-C bond formation , the Suzuki-Miyaura coupling is generally the method of choice due to its mild conditions and low toxicity.

  • The Stille coupling provides a robust alternative for C-C bond formation when substrates are incompatible with the basic conditions of the Suzuki reaction, though the toxicity of organotin reagents is a significant consideration.

  • For the synthesis of C-N bonds , the Buchwald-Hartwig amination is the preeminent method, requiring careful optimization of the catalyst system to overcome the low reactivity of the chloro-substituted pyridine.

By understanding the underlying principles and practical considerations of each of these powerful transformations, researchers can navigate the challenges of working with chloro-substituted pyridines and efficiently construct the complex molecular architectures required for the advancement of pharmaceutical and materials science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-6-ethoxypyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.